Product packaging for Cromolyn sulfate(Cat. No.:CAS No. 107032-81-5)

Cromolyn sulfate

Cat. No.: B011025
CAS No.: 107032-81-5
M. Wt: 548.4 g/mol
InChI Key: KOMKRTNQZYEQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cromolyn Sulfate is the sulfate salt form of cromolyn, a chromone complex recognized in scientific literature for its role as a mast cell stabilizer. Its primary researched mechanism of action involves inhibiting the degranulation of mast cells, thereby preventing the release of inflammatory mediators such as histamine and leukotrienes. This action makes it a valuable compound for investigating Type I allergic reactions and mast cell-related pathways in vitro. While its sodium salt counterpart (Cromolyn Sodium) is well-documented in clinical contexts for asthma prophylaxis and treating mastocytosis, this compound is supplied exclusively for laboratory research. Emerging preclinical studies highlight its potential for drug repositioning , particularly in oncology research, where it has shown promising selective activity against cancer cell proliferation in models of colon and other cancers . Disclaimer: This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets and handling information should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16O14S B011025 Cromolyn sulfate CAS No. 107032-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107032-81-5

Molecular Formula

C23H16O14S

Molecular Weight

548.4 g/mol

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-sulfooxypropoxy]-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C23H16O14S/c24-12-7-18(22(26)27)35-16-5-1-3-14(20(12)16)33-9-11(37-38(30,31)32)10-34-15-4-2-6-17-21(15)13(25)8-19(36-17)23(28)29/h1-8,11H,9-10H2,(H,26,27)(H,28,29)(H,30,31,32)

InChI Key

KOMKRTNQZYEQST-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O

Other CAS No.

107032-81-5

Synonyms

cromolyn sulfate

Origin of Product

United States

Historical Trajectory and Foundational Research on Cromolyn Sulfate

Precursors and Origins

The genesis of cromolyn (B99618) sulfate (B86663) can be traced back to the study of natural chromones, particularly khellin (B1673630), a compound extracted from the seeds of the Eastern Mediterranean herb Ammi visnaga. nih.govresearchgate.netresearchgate.net This plant has a long history of medicinal use, traditionally employed for its diuretic and smooth muscle relaxant properties. researchgate.netkarger.com

Derivation from Natural Chromones (e.g., Khellin from Ammi visnaga)

Ammi visnaga contains several active constituents, with khellin being a prominent furanochromone. nih.govresearchgate.netpakbs.org Research in the mid-20th century focused on the components of Ammi visnaga due to its observed effects on smooth muscles, including those in the bronchial passages. researchgate.netdergipark.org.tr Khellin and visnagin (B192663) are two chemicals found in Ammi visnaga that have been shown to ease spasms in the bronchial passages. researchgate.netpakbs.orgdergipark.org.tr Khellin itself was the first chromone (B188151) to be used clinically, initially for its coronary vasodilator properties and in the treatment of angina pectoris. researchgate.netresearchgate.netresearchgate.net

Data on key natural chromones from Ammi visnaga:

Compound NameSource PlantChemical ClassNoted Properties (Historical Context)
KhellinAmmi visnagaFuranochromoneAnti-spasmodic, Vasodilator, Diuretic researchgate.netkarger.compakbs.orgdergipark.org.tr
VisnaginAmmi visnagaFuranochromoneAnti-spasmodic researchgate.netpakbs.orgdergipark.org.tr

Early Investigation of Anti-Spasmodic Properties

The traditional use of Ammi visnaga for conditions involving smooth muscle spasms, such as renal colic and bronchial asthma, spurred scientific investigation into its active compounds. researchgate.netdergipark.org.trresearchgate.net Studies in the 1940s and 1950s explored the effects of khellin on angina and its ability to relax the arteries of the heart. researchgate.net Research also focused on khellin's usefulness as an asthma treatment, leading to the development of several asthma medications based on its structure. researchgate.netdergipark.org.tr The anti-spasmodic properties observed in khellin provided a foundational basis for exploring synthetic derivatives with potential therapeutic applications in conditions characterized by unwanted muscle contraction and inflammation.

Pioneering Discovery and Initial Characterization

The direct path to cromolyn sulfate involved a dedicated research effort to synthesize and evaluate modifications of khellin, specifically targeting respiratory ailments.

Dr. Roger Altounyan’s Contributions

A pivotal figure in the discovery of this compound was Dr. Roger Altounyan, a physician and pharmacologist at Fisons Plc. frontiersin.orgwikipedia.orgpatsnap.com Suffering from asthma himself, Dr. Altounyan undertook extensive self-experimentation, deliberately inhaling derivatives of khellin to determine if they could prevent his asthma attacks. wikipedia.orgwikipedia.orgparkcompounding.com This rigorous and personal research, which involved testing over 200 compounds and inducing numerous asthma attacks in himself between 1957 and 1965, ultimately led to the isolation of a compound that offered protection against these attacks. karger.comparkcompounding.com This compound was later named disodium (B8443419) cromoglycate in the UK and cromolyn in the US. parkcompounding.com His flying experience during his earlier career is also said to have inspired the design of the "Spinhaler," a device used to deliver the dry powder form of cromolyn sodium deep into the lungs. researchgate.netwikipedia.org

Early Conceptualization as a Mast Cell Stabilizer

Following its discovery, early studies on this compound demonstrated its ability to prevent allergic reactions. frontiersin.org Detailed research into its pharmacological actions indicated that it inhibited the degranulation of mast cells provoked by various stimuli. frontiersin.orgpatsnap.comnih.gov Mast cells are key players in allergic and asthmatic inflammation, releasing potent inflammatory mediators like histamine (B1213489) and leukotrienes upon activation. nih.govwikipedia.orgpatsnap.com By stabilizing the mast cell membrane, this compound prevents the release of these mediators, thereby helping to manage allergic symptoms and bronchoconstriction. nih.govwikipedia.orgpatsnap.com This led to this compound being conceptualized and dubbed as a "mast cell stabilizer," representing a distinct mechanism of pharmacological action compared to existing treatments. karger.comfrontiersin.orgpatsnap.com

Research findings related to mast cell stabilization:

Research FocusObserved Effect of this compoundReference
Mast cell degranulationInhibition of mediator release frontiersin.orgpatsnap.comnih.gov
Inflammatory mediator releasePrevents release of histamine and leukotrienes nih.govpatsnap.comnih.gov
Calcium ion influx into mast cellsInhibits influx necessary for degranulation patsnap.comtandfonline.com

Evolution of Research Perspectives within the Cromone Class

The success of this compound spurred further research within the cromone class of compounds, characterized by the 5:6 benz-1:4-pyrone structure. karger.comresearchgate.net While initially focused on their mast cell stabilizing properties, the exact pharmacological mechanism remained a subject of ongoing investigation. frontiersin.orgnih.govresearchgate.net

Subsequent research has explored potential actions of cromones beyond mast cell stabilization. Studies have suggested that cromoglycate-like drugs may also inhibit the release of eicosanoids and cytokine production. frontiersin.orgnih.gov Furthermore, there is evidence suggesting a direct effect of cromones on polymorphonuclear neutrophils (PMNs) that does not require mast cell participation. frontiersin.orgnih.gov More recent research has proposed novel mechanisms, including the potential activation of the GPR35 receptor and interaction with the Annexin A1/FPR system, an endogenous anti-inflammatory pathway. nih.gov Despite the identification of these additional potential mechanisms, the precise and complete understanding of how this compound exerts its therapeutic effects continues to evolve through ongoing research.

Data on evolving research perspectives:

Research AreaKey FindingsReference
Beyond Mast Cell StabilizationInhibition of eicosanoid release, cytokine production frontiersin.orgnih.gov
Direct effects on other cellsSuggested direct effect on PMNs frontiersin.orgnih.gov
Proposed Novel MechanismsPotential activation of GPR35, interaction with Anx-A1/FPR system nih.gov

The historical trajectory of this compound, from its origins in traditional medicine and natural chromones to its discovery through dedicated pharmacological research and the subsequent evolution of understanding its mechanisms, highlights a significant advancement in the treatment of allergic and mast cell-mediated diseases.

Comparative Historical Analysis with Related Compounds (e.g., Nedocromil)

Following the introduction of cromolyn sodium, research continued in the area of mast cell stabilizers. In the 1970s, Fisons developed nedocromil (B1678009), another compound chemically similar to cromolyn sodium. frontiersin.org Nedocromil also demonstrated mast cell stabilizing properties and was found to inhibit the degranulation of mast cells triggered by various stimuli, similar to cromolyn. frontiersin.orgmims.com This led to both drugs being generically referred to as "cromones". frontiersin.org

Comparative historical analysis of research trajectories indicates that while both compounds were recognized for their mast cell stabilizing effects, initial studies explored their relative efficacies in different contexts. Nedocromil was later found in animal studies to be more potent than cromoglycate, and some patients who did not respond to cromoglycate showed effectiveness with nedocromil. hebmu.edu.cn

Research comparing the two compounds in clinical settings, particularly for conditions like exercise-induced bronchoconstriction (EIB), was conducted. For instance, studies in children and adults compared the protective effects of nedocromil sodium and cromolyn sodium against EIB. ersnet.org Some studies suggested comparable or even higher efficacy for nedocromil in certain clinical settings. frontiersin.org Early research also explored their use in allergic conjunctivitis, with some studies comparing the efficacy of cromolyn sodium ophthalmic solutions with newer agents that also possessed mast-cell stabilizing properties, such as olopatadine (B1677272) and ketotifen (B1218977). reviewofoptometry.comscottishmedicines.org.uk These comparisons, while sometimes indicating differences in efficacy or onset of action compared to newer drugs, solidified the role of cromolyn sodium and nedocromil within the class of mast cell stabilizers based on their foundational research. reviewofoptometry.comscottishmedicines.org.uk

The development and research surrounding both cromolyn sodium and nedocromil highlighted the potential of targeting mast cell degranulation as a therapeutic strategy for allergic and inflammatory conditions. frontiersin.orgresearchgate.net Despite similarities in their core mechanism as mast cell stabilizers, comparative research contributed to understanding their individual profiles and optimal applications. frontiersin.orghebmu.edu.cnersnet.org

Data from comparative studies, focusing on protective effects against exercise-induced bronchoconstriction, illustrate the research findings in this area:

Compound CombinationMean Maximum Post-challenge Decrease in FEV1 (%)
Placebo27 ± 8.1 ersnet.org
Nedocromil12 ± 9.5 ersnet.org
Salbutamol (B1663637)8 ± 10.4 ersnet.org
Nedocromil + Salbutamol4.5 ± 6.7 ersnet.org

This table reflects findings from a study in children with asthma, comparing the protective effects of nedocromil, salbutamol, and their combination against cold dry air-induced bronchoconstriction, used as a surrogate for exercise-induced asthma. ersnet.org It indicates that both nedocromil and salbutamol were significantly more protective than placebo, and their combination showed an additive effect. ersnet.org

Advanced Pharmacological Classification and Mechanistic Insights of Cromolyn Sulfate

Classification within Therapeutic Agent Categories

Cromolyn (B99618) sulfate (B86663) is classified within specific therapeutic categories based on its mechanism of action and clinical applications.

Non-Steroidal Anti-Inflammatory Agents

Cromolyn sodium is classified as a non-steroidal anti-inflammatory drug (NSAID). patsnap.com This classification highlights its ability to reduce inflammation without involving the corticosteroid pathway. patsnap.com Its anti-inflammatory effects are primarily mediated through its impact on mast cells and the subsequent release of inflammatory mediators. cfspharmacy.pharmacybrieflands.com

Mast Cell Stabilizers

Cromolyn sulfate is traditionally and widely described as a mast cell stabilizer. wikipedia.orgpatsnap.comnih.govfrontiersin.orgresearchgate.netredalyc.orgmdpi.comnih.govtaylorandfrancis.compicmonic.commedlineplus.govdrugbank.comdrugs.comrxlist.com This is considered its primary mechanism of action. patsnap.com Mast cells are crucial components of the immune system, particularly involved in allergic reactions, by releasing potent inflammatory chemicals stored in their cytoplasmic granules. researchgate.netnih.gov Cromolyn's function is to prevent the degranulation of these mast cells, thereby inhibiting the release of these inflammatory mediators. wikipedia.orgpatsnap.comnih.govcfspharmacy.pharmacyresearchgate.netredalyc.orgmdpi.compicmonic.comdrugbank.comdrugs.comrxlist.comcancer.gov

Core Cellular and Subcellular Mechanisms

The therapeutic effects of this compound are rooted in its actions at the cellular and subcellular levels, primarily targeting mast cells.

Inhibition of Mast Cell Degranulation Processes

The central mechanism by which this compound exerts its effects is the inhibition of mast cell degranulation. patsnap.comnih.govcfspharmacy.pharmacyfrontiersin.orgresearchgate.netredalyc.orgnih.govtaylorandfrancis.commedscape.commedcentral.com This process, which involves the release of preformed inflammatory mediators like histamine (B1213489), leukotrienes, and prostaglandins (B1171923) from mast cell granules, is a critical step in the allergic and inflammatory cascade. nih.govcfspharmacy.pharmacymdpi.comnih.govpicmonic.commedscape.comfrontiersin.org By preventing degranulation, cromolyn effectively blocks the downstream effects of these mediators, which include bronchoconstriction, increased vascular permeability, and inflammation. patsnap.comnih.govpicmonic.comcancer.govfrontiersin.org Studies have shown that cromolyn inhibits both immediate and late asthmatic reactions induced by antigens. nih.govresearchgate.netvirginia.edu It can also inhibit degranulation triggered by stimuli other than antigens, such as compound 48/80. medcentral.com While the exact mechanisms are not fully understood, research suggests it may involve the phosphorylation of a specific mast cell protein and influencing the association between the cell surface and cytoskeleton. medcentral.comresearchgate.net

Modulatory Effects on Intracellular Calcium Dynamics

Intracellular calcium levels play a vital role in triggering mast cell degranulation. frontiersin.orgkarger.com The influx of extracellular calcium is a crucial event for this process to occur. patsnap.comfrontiersin.orgkarger.com this compound has been shown to modulate intracellular calcium dynamics within mast cells, contributing to its stabilizing effect. patsnap.comcfspharmacy.pharmacyfrontiersin.orgresearchgate.netmdpi.comtaylorandfrancis.comcancer.govmedscape.commedcentral.comvirginia.edukarger.comucl.ac.uknih.gov

Formation of Ternary Complexes with Calcium-Binding Proteins on Mast Cell Membranes

Research suggests that this compound's mast cell stabilizing effect is linked to its interaction with calcium-handling processes within the cell. One proposed mechanism involves the specific binding of cromolyn sodium to the membrane of mast cells, including rat basophil leukemia (RBL) cells. This binding is thought to occur with a specific calcium-binding protein (CBP) on the mast cell membrane, leading to the formation of a ternary complex with calcium ions. nih.govnih.gov This interaction is hypothesized to block the influx of calcium ions into the mast cell. virginia.edunih.govmdpi.comgoogle.com Calcium influx is a critical step in the signaling cascade that triggers mast cell degranulation and the subsequent release of inflammatory mediators. nih.govmdpi.com Experiments using CBP-deficient RBL cell lines have shown impaired calcium uptake and degranulation in response to immunological triggers, supporting the crucial role of CBP in these processes. nih.gov Reintroducing CBP into the membranes of these deficient cells restored their ability to take up calcium and degranulate normally, further highlighting the importance of this protein. nih.gov

Prevention of Inflammatory Mediator Release

The stabilization of mast cells by this compound directly leads to the inhibition of the release of various inflammatory mediators. This is a cornerstone of its therapeutic effect in allergic conditions. nih.govvirginia.eduwikipedia.org

Histamine Secretion Modulation

This compound is known to inhibit the release of histamine from mast cells. nih.govvirginia.eduwikipedia.orggoogle.com Histamine is a key mediator of immediate allergic reactions, causing effects such as vasodilation, increased vascular permeability, and smooth muscle contraction. fishersci.ca The inhibition of calcium influx into mast cells is considered a primary mechanism by which this compound modulates histamine secretion. virginia.edunih.govmdpi.comgoogle.com Studies have demonstrated that cromolyn treatment can lead to a significant decrease in histamine levels in inflammatory models. researchgate.net For instance, in a study using a zymosan-induced peritonitis model in mice, cromolyn treatment significantly reduced peritoneal histamine levels at 30 minutes post-induction. researchgate.net

Leukotriene (SRS-A) Production Inhibition

In addition to histamine, this compound also inhibits the release of leukotrienes, including those previously referred to as Slow-Reacting Substance of Anaphylaxis (SRS-A). nih.govvirginia.edugoogle.com Leukotrienes are potent lipid mediators that contribute to bronchoconstriction, increased vascular permeability, and the recruitment of other inflammatory cells. nih.gov Similar to its effect on histamine, cromolyn's ability to inhibit leukotriene release is linked to its mast cell stabilizing properties and the proposed interference with calcium influx. virginia.edugoogle.com Research comparing cromolyn with other inhibitors has shown that while some agents preferentially inhibit leukotriene release, cromolyn tends to favor the inhibition of histamine release in certain in vitro systems, although it does inhibit both. psu.edu Studies on human cultured mast cells have shown that cromolyn can effectively inhibit the secretion of leukotrienes stimulated by IgE/Anti-IgE. plos.org

Beyond Mast Cell Stabilization: Broader Cellular Targets and Interactions

While primarily known as a mast cell stabilizer, emerging research suggests that this compound may exert effects beyond the inhibition of mast cell degranulation, potentially interacting with other cellular targets and influencing other immune cell subsets. mdpi.comresearchgate.net

Direct and Indirect Effects on Other Immune Cell Subsets

Some studies indicate that cromolyn's actions may extend to other immune cells, such as NK cells and eosinophils, suggesting potential broader effects on the immune system. mdpi.comresearchgate.net Research investigating the immunomodulatory effects of cromolyn in vitro has observed differential effects on human and mouse mast cells. researchgate.net Furthermore, continuous cromolyn treatment in certain models has been shown to suppress genes involved in immune cell recruitment and activation. mdpi.comresearchgate.net

Cromolyn has also been investigated for its effects on macrophages. In a xenograft mouse model of thyroid cancer, this compound was used to decrease macrophage recruitment to the tumor microenvironment, which was associated with reduced tumor growth. mdpi.com

Studies in a mouse model of amyotrophic lateral sclerosis (ALS) demonstrated that cromolyn sodium treatment decreased the expression of pro-inflammatory cytokines and chemokines in the lumbar spinal cord and plasma, in addition to decreasing mast cell degranulation in muscle tissue. nih.gov These findings suggest that cromolyn may provide neuroprotective effects by regulating the immune response, potentially involving modulation of microglial cell activation. nih.gov

However, the extent and mechanisms of cromolyn's effects on immune cells other than mast cells are still areas of active research, with some studies suggesting that its primary impact remains the inhibition of mast cell degranulation. mdpi.comresearchgate.net

Summary of Mediator Release Inhibition by this compound

MediatorInhibition ObservedSupporting Evidence
HistamineYesInhibition of secretion nih.govvirginia.eduwikipedia.orggoogle.com, decreased levels in inflammation models researchgate.net
Leukotrienes (SRS-A)YesInhibition of release nih.govvirginia.edugoogle.com, inhibition of secretion from human mast cells plos.org
ProstaglandinsYesAttenuation of release mdpi.com, inhibition of PGD2 secretion from human mast cells plos.org
Natural Killer (NK) Cell Activity Modulation

Studies suggest that cromolyn can impact the activity of Natural Killer (NK) cells. In a study investigating the effects of cromolyn on a subcutaneous tumor model, therapeutic treatment demonstrated an upregulation of genes related to cytotoxic T-cell and NK cell activity mdpi.comnih.gov. Conversely, continuous cromolyn treatment suppressed genes involved in immune cell recruitment and activation, as well as apoptotic and necroptotic pathways mdpi.comnih.gov. This indicates a context-dependent modulation of NK cell activity by cromolyn, potentially influenced by the treatment protocol mdpi.comnih.gov.

Eosinophil Function Regulation (e.g., EPX Release)

This compound has been observed to regulate eosinophil function, including the release of eosinophil peroxidase (EPX). Research using mouse models of allergic inflammation demonstrated that cromolyn injections decreased eosinophil numbers in the peritoneal cavity and bronchoalveolar lavage fluid and lungs huji.ac.il. In vitro studies showed that cromolyn reduced EPX release from PAF-activated murine eosinophils, suggesting a potential mechanism for the in vivo findings huji.ac.il. Eosinophils are known to release potent toxic signaling molecules like eosinophil peroxidase, which can cause tissue damage and contribute to allergic manifestations all-imm.com. While one study on eosinophilic esophagitis in pediatric patients did not find a significant decrease in esophageal eosinophilia with viscous oral cromolyn, it did note a decrease in symptom scores and complete resolution in one subject nih.gov.

Microglial Cell Activation State Alteration

This compound has demonstrated the ability to alter the activation state of microglial cells, which are key players in neuroinflammation. Studies have shown that cromolyn can convert microglial cells into an anti-inflammatory state, leading to the uptake of amyloid-beta plaques in a mouse model of Alzheimer's disease massgeneral.orgnih.gov. Cromolyn has also been shown to promote amyloid-beta uptake in microglial cell-based assays nih.gov. Furthermore, cromolyn inhibited LPS-induced microglia activation and the release of inflammatory mediators in rat brains researchgate.netfrontiersin.org. In human HMC3 microglia cell line activated by TNF-α, cromolyn significantly reduced the secretion of a wide spectrum of inflammatory mediators, including cytokines and chemokines nih.govnih.gov. These findings suggest that cromolyn modulates toxic microglia behavior and may have therapeutic potential in neurodegenerative disorders nih.gov.

Macrophage Recruitment Inhibition

This compound has been reported to inhibit macrophage recruitment. In a gastric adenocarcinoma mouse model, this compound was successfully used to decrease macrophage recruitment to the tumor microenvironment, which also led to decreased tumor angiogenesis, proliferation, and growth mdpi.com. Additionally, in vitro studies on alveolar macrophages have shown that cromolyn sodium can block their stimulation by soluble agonists like formyl peptide and leukotriene B4 nih.gov. This inhibition was not calcium-dependent and could be reversed by increasing the agonist dose nih.gov.

Interference with Intracellular Signaling Pathways

This compound's effects also involve interference with crucial intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. In a study investigating LPS-induced neuroinflammation, cromolyn inhibited the activation of MAPK signaling pathways in microglia researchgate.netfrontiersin.org. Specifically, treatment with conditioned medium from LPS-stimulated mast cells resulted in the upregulation of phosphorylated AKT and P38 in microglia, which was ameliorated by cromolyn pretreatment frontiersin.org. Research in a hamster model of oral carcinogenesis also indicated that cromolyn modulated the expression pattern of p-P38 MAPK and p-ERK towards tumor inhibition ijrps.com. The MAPK pathway plays a vital role in cell signaling cascades regulating gene transcription involved in cell growth, apoptosis, inflammation, and invasion ijrps.com.

AKT Signaling Pathway Regulation

Regulation of the AKT signaling pathway is another mechanism influenced by this compound. Studies in LPS-induced neuroinflammation models have shown that cromolyn inhibits the activation of the AKT signaling pathway in microglia researchgate.netfrontiersin.org. Western blotting analysis revealed that cromolyn pretreatment ameliorated the upregulation of phosphorylated AKT induced by conditioned medium from LPS-stimulated mast cells in microglia frontiersin.org. Furthermore, research in a hamster model of oral carcinogenesis indicated that cromolyn down-regulated the expression of p-Akt, suggesting its role in modulating this pathway towards tumor inhibition ijrps.com. The PI3K/AKT/mTOR signaling pathway is crucial in regulating cell proliferation, survival, and angiogenesis, and its activation is involved in various pathological processes ijrps.comnih.gov.

Nuclear Factor-κB (NF-κB) Activity Suppression

This compound has been shown to influence the activity of the Nuclear Factor-κB (NF-κB) pathway, a critical regulator of inflammatory responses. Studies suggest that cromolyn can inhibit elevated basal activity of the NF-κB pathway. google.combmj.com This suppression may contribute to its anti-inflammatory effects. For instance, in pancreatic cancer cells with endogenous S100P, cromolyn inhibited NF-κB activity in vitro. nih.gov The NF-κB pathway is central to the transcription of various pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6. mdpi.comnih.gov By modulating NF-κB, this compound can potentially reduce the production of these inflammatory mediators. researchgate.netnih.gov

PI3K/Akt/mTOR and GSK-3β Signaling Pathway Hypotheses

This compound is hypothesized to target multiple proteins positioned upstream of the PI3K/Akt/mTOR and GSK-3β signaling pathways. researchgate.netglixxlabs.com These pathways are intricately involved in cellular processes such as growth, survival, metabolism, and inflammation. researchgate.net Modulation of these pathways by cromolyn could affect the expression of cytokines, chemokines, and fibrosis-related proteins. researchgate.net Specifically, cromolyn disodium (B8443419) has been identified as an orally effective inhibitor of GSK-3β with an IC50 of 2.0 μM. medchemexpress.cn The PI3K/Akt pathway is known to be activated in various inflammatory and disease states, and its inhibition can lead to reduced inflammatory mediator release. nih.gov The proposed targeting of these upstream proteins suggests a complex mechanism by which this compound exerts its effects on downstream signaling cascades.

Modulation of Receptor Dynamics and Ligand Interactions

This compound interacts with various receptors and ligands, influencing cellular responses, particularly in the context of inflammation and immune cell function.

S100P and Receptor for Advanced Glycation End-products (RAGE) Interaction Blockade

Cromolyn has demonstrated the ability to block the interaction between the protein S100P and the Receptor for Advanced Glycation End-products (RAGE). google.comnih.govmdpi.complos.org S100P is a member of the S100 protein family and a known ligand for RAGE. mdpi.complos.org The interaction of S100P with RAGE can activate downstream signaling pathways, including NF-κB, contributing to inflammation, cell proliferation, and other pathological processes. mdpi.complos.org Studies using a drug affinity column showed that S100P was retained on a cromolyn affinity column, indicating a binding interaction. nih.gov Furthermore, cromolyn blocked the coimmunoprecipitation of S100P and RAGE, providing evidence for the disruption of their interaction. nih.gov This blockade by this compound is considered a mechanism by which it inhibits certain cellular functions and inflammatory responses. google.comnih.govresearchgate.net

G-Protein Coupled Receptor 35 (GPR35) Agonist Activity and Downstream Effects

Cromolyn disodium has been identified as a potent agonist of the G-Protein Coupled Receptor 35 (GPR35). researchgate.netscite.ainih.gov GPR35 is expressed on various immune cells, including mast cells, basophils, and eosinophils. researchgate.netnih.gov Activation of GPR35 by agonists like cromolyn can modulate intracellular signaling, such as influencing intracellular Ca2+ release. researchgate.net While the precise downstream effects of GPR35 activation by cromolyn are still being investigated, its agonist activity on this receptor suggests a potential mechanism for its effects on immune cell function and inflammatory responses. researchgate.netscite.ai Studies have shown that GPR35 mRNA is upregulated upon challenge with IgE antibodies, suggesting its potential relevance in allergic responses where cromolyn is used. researchgate.netnih.gov

Table 1: GPR35 Agonist Activity: Cromolyn Disodium vs. Nedocromil (B1678009) Sodium

CompoundEC50 (µM) - Human GPR35
Cromolyn Disodium2.98 ± 1.27
Nedocromil Sodium0.97 ± 0.09

Data Source: scite.ai

Histamine Receptor (H1R, H4R) Expression in Microglia

Microglia, the resident immune cells of the brain, express all four histamine receptors (H1R, H2R, H3R, and H4R). nih.govfrontiersin.orgresearchgate.netsemanticscholar.orgnih.gov Histamine, a mediator released by mast cells, can upregulate the expression of H1R and H4R in microglia in a dose-dependent manner. nih.govresearchgate.net Activation of H1R and H4R on microglia can lead to the activation of downstream signaling pathways, including MAPK, PI3K/AKT, and NF-κB, and subsequently the release of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.netnih.gov While cromolyn is known to stabilize mast cells and inhibit histamine release, its direct modulation of histamine receptor expression or activity on microglia, independent of mast cell stabilization, requires further investigation. frontiersin.orgresearchgate.net However, the interplay between mast cells, histamine, and microglial histamine receptors highlights a complex network involved in neuroinflammation. frontiersin.orgresearchgate.netsemanticscholar.orgnih.gov

Toll-like Receptor 4 (TLR4) Modulation in Microglia

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response and is expressed on microglia. nih.govfrontiersin.org Activation of TLR4 can trigger inflammatory signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory mediators. mdpi.comnih.gov Studies have indicated that cromolyn can inhibit the increased expression of TLR4 in microglia stimulated by conditioned medium from activated mast cells. frontiersin.org This suggests that cromolyn may indirectly modulate TLR4 expression in microglia by inhibiting mast cell activation and the subsequent release of mediators that influence microglial TLR4 levels. frontiersin.org The TLR4 pathway is crucial in activated microglia-induced neuroinflammatory responses. nih.gov

Table 2: Effect of Cromolyn on Receptor Expression in Microglia Stimulated by Activated Mast Cells

ReceptorEffect of Cromolyn Treatment (in the presence of activated mast cell conditioned medium)Source
H1RInhibited upregulation frontiersin.org
H4RInhibited upregulation frontiersin.org
TLR4Inhibited upregulation frontiersin.org

Data Source: frontiersin.org

Guanosine-5′-Triphosphate (GTP) Interactions

The mechanism by which this compound exerts its effects is not completely understood, but some studies suggest an interaction with GTP-binding proteins. Research on alveolar macrophages indicated that cromolyn sodium could block agonist-mediated stimulation of the phosphatidylinositol (PI) pathway. This finding led to the suggestion that one site of action for cromolyn sodium might be at the GTP-binding protein associated with the PI pathway. nih.gov GTP-binding proteins are known to be involved in various cellular processes, including microtubule formation, which is important for granule translocation and secretion in mast cells. frontiersin.org Interference with small GTP-binding proteins, potentially through mechanisms like the depletion of intracellular mevalonic acid by suppressing geranylgeranyl transferase, could inhibit granule secretion. frontiersin.org

Chloride and Potassium Channel Influence on Cell Membrane Potential

This compound has been shown to influence ion channels, particularly chloride (Cl⁻) channels, which can indirectly affect calcium influx and mast cell degranulation. Inhibiting calcium influx is a primary mechanism for many clinical mast cell stabilizers, and interfering with Cl⁻ and potassium (K⁺) channels can influence this process by altering cell membrane potential. frontiersin.org

Studies using patch-clamp techniques on rat mucosal-type mast cells (RBL-2H3 cell line) demonstrated that immunological stimulation activates Cl⁻ channels. nih.gov Cromolyn was observed to inhibit these activated Cl⁻ channels when applied to the cytoplasmic side of an inside-out membrane patch, with an IC₅₀ of 15 µM. nih.gov This parallel inhibition of both Cl⁻ channel activity and mediator secretion (measured by serotonin (B10506) release) suggests a functional role for this Cl⁻ channel in mast cell mediator secretion. nih.gov

While cromolyn is known to somewhat inhibit chloride channels, its effect on potassium channels is also relevant. Modulation of potassium and sodium channels plays a role in mast cell activation by regulating cell membrane potential, which in turn influences calcium influx. researchgate.net Calcium entry, critical for degranulation and cytokine release, is dependent on the potential difference across the cell membrane. researchgate.net Calcium-activated potassium channels, such as KCa3.1, can provide positive feedback regulation of calcium influx, and their modulation can influence this process. researchgate.net Although some sources indicate cromolyn sodium's potential interaction with potassium channels, the primary focus in the provided literature regarding ion channel influence is on its inhibitory effect on chloride channels. targetmol.comclinisciences.com

The influence of cromolyn on ion channels, particularly chloride channels, can impact the cell membrane potential. Changes in membrane potential can indirectly affect the driving force for calcium influx, a critical step in mast cell degranulation. frontiersin.orgentokey.com By altering ion flux, cromolyn may contribute to the stabilization of the mast cell membrane, thereby preventing the release of inflammatory mediators. entokey.compdr.net

Here is a summary of research findings related to Cromolyn's ion channel interactions:

Study TypeCell Type / ModelIon Channel Target(s)Observed EffectIC₅₀ (if reported)Source
Patch-clamp techniqueRat mucosal mast cells (RBL-2H3)Cl⁻ channelsInhibition of immunologically activated Cl⁻ channels from cytoplasmic side15 µM nih.gov
Patch-clamp, fura-2 (B149405) fluorimetryCanine tracheal smooth muscleCa²⁺ channels, Cl⁻ channelsAbolished voltage-dependent Ca²⁺ currents; suppressed Ca²⁺-dependent Cl⁻ currents (at high concentrations)Not specified nih.gov
Various in vitro/in vivoMast cells, alveolar macrophagesCl⁻ channels, Ca²⁺ channelsMay alter function of delayed chloride channels; indirectly blocks calcium influxNot specified pdr.netnih.gov

Immunological and Inflammatory Research Perspectives on Cromolyn Sulfate

Regulation of Pro-Inflammatory Cytokine and Chemokine Expression

Studies have demonstrated that cromolyn (B99618) sulfate (B86663) can influence the production and secretion of a range of pro-inflammatory mediators, including members of the interleukin family, tumor necrosis factor-alpha, and various chemokines. This modulation appears to be a key aspect of its anti-inflammatory properties.

Interleukin (IL) Family (IL-1β, IL-2, IL-5, IL-6, IL-8) Modulation

Research indicates that cromolyn sulfate can significantly reduce the secretion of several pro-inflammatory interleukins. In human microglia (HMC3 cells) activated by TNF-α, cromolyn dramatically reduced the secretion of IL-1β, IL-6, and IL-8. guidetopharmacology.orgnih.gov Furthermore, gene expression levels of IL-6 and IL-8 were also observed to decrease following cromolyn treatment in these cells. guidetopharmacology.org Reductions in IL-1β and IL-6 levels in hippocampus tissue were also noted in a septic mouse model treated with cromolyn. thermofisher.com Intraperitoneal administration of cromolyn has been shown to downregulate pro-inflammatory cytokines in a carrageenan-induced inflammation model. cfspharmacy.pharmacy

While some studies highlight the suppressive effects, others present a more nuanced picture. In an ALS mouse model, while IL-1β and IL-6 were increased in the spinal cord, cromolyn treatment significantly decreased TNFα and CXCL1; the effect on IL-1β, IL-5, IL-6, and IL-10 levels in plasma, which were increased in the disease model, is not clearly described as a decrease. sigmaaldrich.com Another study using HMC3 microglia indicated that cromolyn reduced IL-2 secretion. nih.gov Comparisons with other compounds, such as Quercetin (B1663063), have shown that cromolyn was less effective in preventing the release of IL-8 and TNF from LAD2 mast cells activated by substance P, with Quercetin also demonstrating greater efficacy in reducing IL-6 release. cfspharmacy.pharmacy Mast cells are known to release IL-5 and IL-6 in human allergic inflammation, and mast cell-released IL-5 is involved in recruiting eosinophils. Additionally, IL-1 can selectively stimulate human mast cells to release IL-6.

Tumor Necrosis Factor-alpha (TNF-α) Modulation

This compound has been shown to impact the levels of Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine. Studies using TNF-α activated human microglia (HMC3 cells) demonstrated that cromolyn dramatically reduced the secretion of TNF-α. guidetopharmacology.orgnih.gov Similarly, in a septic mouse model, cromolyn treatment led to reduced TNF-α levels in hippocampus tissue. thermofisher.com A significant decrease in TNF-α levels in the spinal cord of an ALS mouse model was also observed with cromolyn treatment. sigmaaldrich.com Exposure to TNF-α increased inflammatory markers in BV2 cells, and cromolyn treatment was able to reverse this effect. Consistent with findings for interleukins, cromolyn was less effective than Quercetin in inhibiting TNF release from LAD2 mast cells. Furthermore, LPS-induced TNF-α release in the hypothalamus and cerebral cortex of rats was alleviated by cromolyn. TNF-α released by mast cells can contribute to inflammation by upregulating adhesion molecules and recruiting neutrophils and monocyte/macrophages.

Chemokine Ligands (CXCL1, CXCL10, CCL2, CCL3, CCL4) Modulation

The modulation of chemokine expression by this compound is another area of research focus. Cromolyn dramatically reduced the secretion of the chemokines CXCL10, CCL2, CCL3, and CCL4 from TNF-α activated human microglia (HMC3 cells). guidetopharmacology.orgnih.gov In an ALS mouse model, cromolyn treatment significantly decreased CXCL1 levels in the spinal cord. sigmaaldrich.com A study involving a gut injury mouse model reported that cromolyn sodium resulted in significant reductions in CCL2 and CXCL1. Mast cells are capable of secreting a variety of chemokines, including CCL2, CCL3, CCL4, CCL5, CCL11, CCL20, CXCL1, CXCL2, CXCL8, CXCL9, CXCL10, and CXCL11. These chemokines play diverse roles in immune responses. For instance, CCL2, CCL3, and CCL5 have been implicated in immune suppression and chemoresistance in Multiple Myeloma, with CCL2 being known as MCP-1. CCL3, CCL5, and CXCL10 released from mast cells may play a role in modulating anti-tumor immunity and recruiting T cells. CXCL1, IL-8, CCL2, or CCL7 released from mast cells can drive neutrophil recruitment, while CCL4 is known to mediate eosinophil recruitment in asthma.

Here is a summary of the observed effects of this compound on Pro-Inflammatory Mediators:

MediatorEffect of this compoundCellular/Model SystemSource(s)
IL-1βReduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov
Reduced levelsHippocampus tissue (septic mouse model) thermofisher.com
IL-2Reduced secretionHMC3 microglia nih.gov
IL-5Effect not clearly described as a decrease in plasma (ALS mouse model)Plasma (ALS mouse model) sigmaaldrich.com
IL-6Reduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov
Decreased gene expressionHMC3 microglia guidetopharmacology.org
Reduced levelsHippocampus tissue (septic mouse model) thermofisher.com
Effect not clearly described as a decrease in plasma (ALS mouse model)Plasma (ALS mouse model) sigmaaldrich.com
IL-8Reduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov
Decreased gene expressionHMC3 microglia guidetopharmacology.org
TNF-αReduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov
Reduced levelsHippocampus tissue (septic mouse model) thermofisher.com
Significantly decreased levelsSpinal cord (ALS mouse model) sigmaaldrich.com
Reversed increase in inflammatory markers induced by TNF-αBV2 cells
Alleviated LPS-induced releaseHypothalamus and cerebral cortex (rats)
CXCL1Significantly decreased levelsSpinal cord (ALS mouse model) sigmaaldrich.com
Significant reductionsGut tissue (gut injury mouse model)
CXCL10Reduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov
CCL2Reduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov
Significant reductionsGut tissue (gut injury mouse model)
CCL3Reduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov
CCL4Reduced secretionTNF-α activated human microglia (HMC3) guidetopharmacology.orgnih.gov

Promotion of Anti-Inflammatory and Pro-Resolution Mechanisms

Beyond suppressing pro-inflammatory mediators, research indicates that this compound can also actively promote mechanisms associated with resolving inflammation and fostering an anti-inflammatory environment.

Interleukin-10 (IL-10) Release

Interleukin-10 (IL-10) is a key anti-inflammatory cytokine. Studies have shown that this compound can enhance its release. Specifically, cromolyn significantly increased IL-10 release from IgE-activated human cord blood-derived cultured mast cells (CBMCs) in vitro. Intraperitoneal administration of cromolyn has also been associated with the upregulation of anti-inflammatory cytokines in a carrageenan-induced inflammation model. cfspharmacy.pharmacy In a septic mouse model, cromolyn treatment was found to mitigate the expression of intracerebral inflammatory cytokines, including IL-10. thermofisher.com However, one study using conditioned medium from activated mast cells did not find a significant difference in IL-10 levels in microglia stimulated by this medium compared to LPS alone, and cromolyn alone did not affect cytokine production from microglia in this context. Mast cells themselves are known to release IL-10, which plays a crucial role in controlling inflammatory processes.

CD300a Expression

CD300a is an inhibitory receptor found on various immune cells, including mast cells, basophils, and eosinophils, and is involved in regulating allergic responses. Research has demonstrated that this compound can influence the expression of CD300a. In vitro studies using IgE-activated human cord blood-derived cultured mast cells (CBMCs) showed that cromolyn significantly increased the levels of the anti-inflammatory/pro-resolution marker CD300a. Selective targeting of CD300a has been explored as a potential therapeutic strategy for diseases mediated by mast cells and basophils. Cross-linking CD300a on the surface of eosinophils has been shown to inhibit their chemotaxis, survival, and activation in response to certain stimuli, although it did not inhibit TNF-mediated activation.

Here is a summary of the observed effects of this compound on Anti-Inflammatory and Pro-Resolution Mechanisms:

Mechanism/MediatorEffect of this compoundCellular/Model SystemSource(s)
IL-10 ReleaseSignificantly increased releaseIgE-activated human CBMCs (in vitro)
UpregulatedCarrageenan-induced inflammation model (intraperitoneal) cfspharmacy.pharmacy
Mitigated expressionHippocampus tissue (septic mouse model) thermofisher.com
CD300a ExpressionSignificantly increased levelsIgE-activated human CBMCs (in vitro)

Interleukin-4 (IL-4) Secretion

Studies have indicated that this compound can influence the secretion of Interleukin-4 (IL-4), an anti-inflammatory cytokine. Research utilizing HMC3 human microglia demonstrated that both cromolyn and its fluorinated analog promoted the secretion of IL-4 researchgate.netnih.gov. Furthermore, intraperitoneal administration of cromolyn has been associated with the upregulation of anti-inflammatory cytokines brieflands.com.

Differential Immunomodulatory Responses Across Species and Cell Types

Investigations into the effects of this compound have revealed variations in its immunomodulatory responses depending on the species and specific cell types involved.

Human versus Murine Mast Cell Responses

A notable difference exists in how this compound affects human and murine mast cells plos.orgresearchgate.netnih.govnih.gov. While cromolyn has been reported to inhibit histamine (B1213489) secretion from rodent peritoneal mast cells, its inhibitory effect on human mast cells is considerably weaker plos.orgresearchgate.net. Some studies have questioned the effectiveness and selectivity of cromolyn as a mast cell inhibitor in mice, finding that it did not inhibit mast cell-dependent responses under the tested conditions nih.gov. In contrast, in vitro studies using human cord blood-derived mast cells (CBMCs) showed that cromolyn did not impact pro-inflammatory effectors but significantly increased anti-inflammatory/pro-resolution markers. Murine bone marrow-derived mast cells (BMMCs), however, were not affected by cromolyn in these studies nih.gov.

Eosinophil-Specific Effects

Cromolyn sodium has demonstrated effects on eosinophils, key cells in allergic inflammation. It has been shown to suppress eosinophilic inflammation in individuals with aspirin-intolerant asthma, leading to a decrease in blood and sputum eosinophil counts and levels of sputum eosinophilic cationic protein (ECP) researchgate.netnih.gov. Some research suggests that cromolyn's influence on eosinophils may extend beyond its established mast cell stabilizing properties researchgate.netclinicaltrials.gov. In an in vitro setting, cromolyn reduced the release of eosinophil peroxidase (EPX) from PAF-activated murine bone marrow-derived eosinophils (BMEos) nih.gov. However, a study investigating the use of viscous oral cromolyn sodium in children with eosinophilic esophagitis (EoE) did not find a significant reduction in esophageal eosinophilia, although symptom scores did show improvement frontiersin.orgnih.gov.

Impact on Immune Cell Recruitment and Activity in Inflammatory Milieus

This compound is a chemical compound that has been the subject of various preclinical investigations utilizing experimental models to elucidate its mechanisms of action. These studies have explored its effects on different cell types, including cancer cells, mast cells, and microglia, as well as its influence on protein interactions and neuronal processes.

Preclinical Investigations and Mechanistic Elucidation Using Experimental Models

In Vitro Cellular and Biochemical Assays In vitro assays provide controlled environments to study the direct effects of cromolyn (B99618) sulfate (B86663) on specific cell types and biochemical pathways.

Phagocytic Activity Enhancement in Microglial Cells (e.g., Murine BV2, iPSC-Derived Human Microglia)

Studies have indicated that cromolyn sulfate can influence the activity of microglial cells, which are the resident macrophages of the central nervous system and play a critical role in neuroinflammation and the clearance of cellular debris and protein aggregates. Research using murine BV2 microglial cells has shown that cromolyn treatment can enhance the uptake of amyloid-beta 42 (Aβ42), a peptide implicated in Alzheimer's disease pathogenesis. nih.govresearchgate.net This suggests a potential role for cromolyn in promoting the clearance of neurotoxic aggregates. Further investigations using human induced pluripotent stem cell (iPSC)-derived microglia have corroborated these findings, demonstrating that cromolyn and its fluorinated analogue can promote the phagocytosis of Aβ42. nih.govresearchgate.net This enhancement of phagocytic activity in iPSC-derived human microglia appears to be mediated, at least in part, via PI3K signaling. nih.gov

In addition to enhancing phagocytosis, cromolyn has been shown to influence the inflammatory profile of microglial cells. In HMC3 human microglia stimulated with TNF-α, cromolyn treatment resulted in a reduction in the expression of fibrosis and inflammation-associated genes and proteins. nih.govresearchgate.net This suggests that cromolyn may steer microglia towards an anti-inflammatory phenotype, which is crucial for limiting neurodegeneration. nih.gov

Here is a summary of findings on cromolyn's effects on microglial phagocytosis:

Cell TypeStimulusEffect of this compoundKey FindingSource
Murine BV2 MicrogliaAβ42Enhanced Aβ42 uptakeIncreased clearance of amyloid-beta. nih.govresearchgate.net
iPSC-Derived Human MicrogliaAβ42Promoted Aβ42 phagocytosisSupports amyloid-beta clearance in human cells. nih.govresearchgate.net
HMC3 Human MicrogliaTNF-αReduced expression of pro-inflammatory genesShifts microglia towards anti-inflammatory state. nih.govresearchgate.net

In Vivo Animal Models of Disease Pathophysiology

Animal models are indispensable tools for studying the complex pathophysiology of diseases and evaluating the efficacy of potential therapeutic agents in a living system. This compound has been tested in various animal models to assess its effects on allergic and inflammatory conditions.

Allergic and Inflammatory Disease Models

Given its historical use as an anti-allergy medication, this compound has been extensively studied in animal models designed to mimic human allergic and inflammatory diseases.

Allergic Peritonitis Models (e.g., Ovalbumin/Alum, S. aureus Enterotoxin B)

Allergic peritonitis models, often induced by sensitizing animals with allergens such as ovalbumin (OVA) in combination with adjuvants like alum or Staphylococcus aureus enterotoxin B (SEB), are used to study immediate hypersensitivity reactions and the accumulation of inflammatory cells in the peritoneal cavity. nih.govhuji.ac.ilnih.gov Studies using mouse models of allergic peritonitis induced by Ovalbumin/Alum or Ovalbumin/S. aureus enterotoxin B have investigated the effects of cromolyn sodium injections on parameters of inflammation. nih.govhuji.ac.il In these models, cromolyn sodium injections were shown to decrease the total number of cells and eosinophils in the peritoneal cavity. huji.ac.il This indicates that cromolyn can mitigate the inflammatory cell infiltration characteristic of allergic peritonitis.

Allergic Airways Inflammation Models (e.g., House Dust Mite)

Allergic airways inflammation models, frequently utilizing allergens like house dust mite (HDM), are crucial for understanding the mechanisms underlying asthma and allergic rhinitis. researchgate.netnih.goversnet.org These models replicate key features of human allergic airway diseases, including airway inflammation, hyperresponsiveness, and remodeling. researchgate.netnih.gov Studies have employed HDM-induced allergic airways inflammation models in mice to evaluate the effects of interventions. nih.gov While the provided search results confirm the use of such models and the investigation of cromolyn sodium in allergic inflammation, specific detailed findings on cromolyn's effects within the HDM model were not extensively detailed in the immediate results, beyond its general study in allergic airways inflammation. nih.govhuji.ac.il However, cromolyn sodium has been shown to differentially regulate human mast cell and mouse leukocyte responses to control allergic inflammation, suggesting its relevance in such models. nih.govhuji.ac.il

Chronic Obstructive Pulmonary Disease Models (e.g., Nitrogen Dioxide-Induced in Rats)

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease. Animal models, such as those induced by exposure to nitrogen dioxide (NO2), are used to study the pathology of COPD. researchgate.netersnet.orgepa.gov NO2 is a gaseous air pollutant that can induce inflammatory responses in the lungs. ersnet.org While nitrogen dioxide is known to induce lung changes in rats, including neutrophil recruitment and degranulation, and has been used in models related to respiratory effects of air pollutants, specific detailed research findings on the effects of this compound in nitrogen dioxide-induced COPD models in rats were not prominently featured in the provided search results. ersnet.orgepa.gov However, the general understanding of cromolyn's anti-inflammatory properties suggests a potential area of investigation in such models.

Carrageenan-Induced Acute Inflammation Models in Rodents

The carrageenan-induced paw edema model in rodents is a widely used and reproducible experimental model for studying acute inflammation. brieflands.commdpi.comscience-line.com Carrageenan, a non-antigenic phlogistic agent, induces a biphasic inflammatory response characterized by edema, inflammatory cell infiltration, and the release of pro-inflammatory mediators like prostaglandins (B1171923), TNF-α, and IL-6. brieflands.commdpi.comscience-line.com Studies in rats using the carrageenan-induced paw edema model have investigated the anti-inflammatory effects of sodium cromolyn. brieflands.com Intraperitoneal administration of sodium cromolyn at doses of 50 and 100 mg/kg significantly reduced paw edema. brieflands.com Furthermore, these doses effectively reduced the concentration of IL-6 in both plasma and paw tissue. brieflands.com Interestingly, at a dose of 25 mg/kg, plasma and tissue IL-6 levels were significantly higher in the cromolyn-treated group compared to the positive control (indomethacin), while still showing a reduction in edema at higher doses. brieflands.com This suggests a complex dose-dependent effect on different inflammatory markers.

Here is a summary of findings on cromolyn's effects in carrageenan-induced inflammation:

Animal ModelInflammatory StimulusEffect of this compound (50 & 100 mg/kg IP)Key FindingSource
Rat Carrageenan-Induced Paw EdemaCarrageenanReduced paw edemaDemonstrates anti-inflammatory activity. brieflands.com
Rat Carrageenan-Induced Paw EdemaCarrageenanReduced plasma and tissue IL-6 levelsModulates inflammatory cytokine response. brieflands.com
Bronchial Asthma Models (e.g., Ovalbumin-Sensitized Guinea Pigs/Rats)

Ovalbumin (OVA)-sensitized guinea pigs and rats are established experimental models used to study the pathophysiology of bronchial asthma, characterized by features such as bronchoconstriction, airway hyperreactivity, and inflammation. cardiff.ac.uknih.govresearchgate.netresearchgate.net this compound is traditionally known as a mast cell stabilizer, preventing the release of inflammatory mediators like histamine (B1213489) and leukotrienes from sensitized mast cells upon allergen exposure. macsenlab.comcfspharmacy.pharmacy This mechanism is considered central to its effects in allergic conditions such as asthma. Studies, though not always specifically detailing this compound in OVA-sensitized guinea pigs/rats in the provided results, have demonstrated the relevance of mast cell stabilization in modulating airway responses in animal models. For instance, cromolyn has been shown to block histamine release in response to certain stimuli in other animal models, supporting its mast cell stabilizing activity. nih.gov The use of OVA-challenged models allows for the assessment of compounds that can mitigate the allergic inflammatory cascade initiated by allergen sensitization and subsequent challenge. cardiff.ac.uknih.govresearchgate.netresearchgate.net

Neuroinflammatory and Neurodegenerative Disease Models

This compound has been investigated for its potential therapeutic effects in models of neuroinflammatory and neurodegenerative diseases, where aberrant immune responses and protein aggregation play significant roles.

Alzheimer's Disease Models (e.g., Tg2576, APP/PS1 Mice)

Preclinical studies utilizing transgenic mouse models of Alzheimer's disease (AD), such as Tg2576 and APP/PS1 mice, have explored the effects of this compound on amyloid-beta (Aβ) pathology and neuroinflammation. Investigations in Tg2576 mice have indicated that cromolyn can reduce levels of soluble Aβ, influence microglial activity, promote the non-inflammatory phagocytosis of Aβ42, and enhance the clearance of both Aβ40 and Aβ42 peptides, leading to improved neuroprotection. researchgate.netresearchgate.net Treatment with cromolyn, both alone and in combination with ibuprofen, in Tg2576 mice resulted in a significant reduction of insoluble Aβ40 and Aβ42 species, alongside an increase in insoluble Aβ38 levels. researchgate.net Furthermore, cromolyn was observed to increase the recruitment of microglia to Aβ deposits and enhance their phagocytic activity in AD mouse models. researchgate.net The proposed mechanism involves a reduction in aggregation-prone Aβ levels and the induction of a microglial activation state that favors Aβ phagocytosis over a pro-neuroinflammatory response. researchgate.net Preclinical evidence also supports the potential role of cromolyn in APP/PS1 mice as a model for AD. researchgate.net Mechanistically, cromolyn is also known to interact with proteins implicated in AD pathogenesis, such as binding to the S100P protein and disrupting its interaction with RAGE. wikipedia.org

Data from Alzheimer's Disease Models:

ModelObserved Effects of this compoundProposed MechanismSource
Tg2576 MiceReduced soluble Aβ levels; Altered microglia; Promoted non-inflammatory phagocytosis of Aβ42; Improved clearance of Aβ40 and Aβ42; Neuroprotection. researchgate.netresearchgate.netInfluencing microglial activity; Enhancing Aβ clearance. researchgate.netresearchgate.net researchgate.netresearchgate.net
Tg2576 MiceReduced insoluble Aβ40 and Aβ42; Increased insoluble Aβ38; Increased microglial recruitment to and phagocytosis of Aβ deposits (alone or with ibuprofen). researchgate.netReducing aggregation-prone Aβ; Inducing neuroprotective microglial state favoring phagocytosis over pro-inflammation. researchgate.net researchgate.net
APP/PS1 MicePreclinical evidence supports a role in this AD model. researchgate.net(Mechanism linked to Aβ modulation and microglial effects as seen in Tg2576 mice). researchgate.netresearchgate.net researchgate.net
In vitro (BV2 microglial cells)Promoted non-inflammatory phagocytosis of Aβ42; Improved Aβ42 uptake. researchgate.netresearchgate.netDirect effect on microglial phagocytic function. researchgate.netresearchgate.net researchgate.netresearchgate.net
In vitroInhibited aggregation of Aβ monomers. researchgate.netDirect anti-aggregation effect on Aβ. researchgate.net researchgate.net
In vitroBinding to S100P protein and disrupting interaction with RAGE. wikipedia.orgInterference with protein interactions implicated in AD. wikipedia.org wikipedia.org
Amyotrophic Lateral Sclerosis (ALS) Models (e.g., SOD1G93A Mice)

Studies investigating cromolyn sodium in the SOD1G93A transgenic mouse model of ALS have demonstrated beneficial effects on disease progression and neuronal survival. Treatment with cromolyn sodium significantly delayed the onset of neurological symptoms and improved performance deficits in these mice. researchgate.net While effects on survival were observed, they were particularly noted in female mice. researchgate.net Further analysis revealed a significant increase in motor neuron survival within the lumbar spinal cord and a reduction in the denervation of the neuromuscular junction in the tibialis anterior muscle of cromolyn-treated SOD1G93A mice. researchgate.net The neuroprotective effects in this model appear to be mediated, at least in part, by a reduction in the inflammatory response. This includes a decrease in the expression of pro-inflammatory cytokines and chemokines in the lumbar spinal cord and plasma, as well as reduced mast cell degranulation in muscle tissue. researchgate.netnih.goveco-vector.com

Data from Amyotrophic Lateral Sclerosis (ALS) Models:

ModelObserved Effects of Cromolyn SodiumProposed MechanismSource
SOD1G93A MiceDelayed onset of neurological symptoms; Improved performance deficits (in both sexes, survival effect primarily in females). researchgate.netDecreasing the inflammatory response. researchgate.netnih.goveco-vector.com researchgate.netnih.goveco-vector.com
SOD1G93A MiceIncreased motor neuron survival in lumbar spinal cord; Decreased denervation of neuromuscular junction in tibialis anterior muscle. researchgate.netNeuroprotection linked to reduced inflammation. researchgate.netnih.gov researchgate.netnih.gov
SOD1G93A MiceDecreased expression of pro-inflammatory cytokines/chemokines (e.g., IL-6, TNF-α) in lumbar spinal cord and plasma; Decreased mast cell degranulation in muscle. researchgate.neteco-vector.comModulation of inflammatory mediators and mast cell activity. researchgate.neteco-vector.com researchgate.neteco-vector.com
Lipopolysaccharide (LPS)-Induced Neuroinflammation Models in Rodents

LPS-induced neuroinflammation models in rodents are used to study the innate immune response in the central nervous system. Preclinical investigations using these models and related in vitro systems have explored the anti-inflammatory effects of this compound. In vitro studies using conditioned medium from LPS-stimulated mast cells (P815 line) demonstrated that this medium could activate primary microglia, an effect that was inhibited by cromolyn. nih.gov Cromolyn was also shown to inhibit LPS-induced microglia activation and the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting involvement of the MAPK signaling pathway. nih.gov Further in vitro work with human microglia (HMC3 cells) stimulated with TNF-α showed that cromolyn reduced the expression and secretion of genes and proteins associated with fibrosis and inflammation, including several pro-inflammatory proteins, while increasing the secretion of the anti-inflammatory cytokine IL-4. researchgate.net Beyond modulating inflammation, cromolyn treatment in these in vitro models also augmented neurite outgrowth in neuronal cells and differentially altered the levels of neurogenesis-related proteins in microglia. researchgate.net

Data from LPS-Induced Neuroinflammation Models:

Model/SystemStimulusObserved Effects of this compoundProposed MechanismSource
Primary Microglia (in vitro)LPS-stimulated P815 mast cell conditioned mediumInhibition of microglia activation; Inhibition of cytokine release (TNF-α, IL-6). nih.govInhibition of mast cell-mediated microglial activation; Involvement of MAPK pathway. nih.gov nih.gov
Human Microglia (HMC3 cells) (in vitro)TNF-αReduced expression/secretion of fibrosis/inflammation-associated genes/proteins; Reduced pro-inflammatory proteins (e.g., HSP90, PLP1, PELP1); Increased anti-inflammatory IL-4. researchgate.netModulation of inflammatory and fibrotic pathways in microglia. researchgate.net researchgate.net
PC12 Neuronal Cells with HMC3 Microglia (in vitro)TNF-α (on HMC3)Augmented neurite outgrowth in PC12 cells; Differentially altered neurogenesis-related proteins in HMC3 microglia. researchgate.netPromotion of neurogenesis and neurite outgrowth, potentially through microglial modulation. researchgate.net researchgate.net

Oncology Models

Preclinical investigations have explored the potential effects of this compound in oncology models, particularly focusing on subcutaneous tumor models. The role of mast cells in the tumor microenvironment is complex and can be either pro- or anti-tumorigenic depending on the specific cancer type and context. nih.govmdpi.com Studies involving pharmacological targeting of mast cells with agents like sodium cromoglycate in mice with prostate cancer have shown an enhancement of tumor progression, suggesting a context-dependent influence of mast cell modulation on tumor growth. nih.gov Conversely, in other subcutaneous tumor models (though not specifically identified as bladder or colon cancer in the provided results), this compound has been reported to decrease macrophage recruitment to the tumor microenvironment, reduce tumor angiogenesis and proliferation, and ultimately inhibit tumor growth. mdpi.com These contrasting findings highlight the need for further research to fully understand the multifaceted role of this compound and mast cells in different cancer types and the tumor microenvironment.

Data from Oncology Models:

Model (Subcutaneous Tumor)Tumor Type (if specified)Observed Effects of this compoundProposed MechanismSource
Mice (Subcutaneous)Prostate CancerEnhanced tumor progression. nih.govContext-dependent influence of mast cell modulation. nih.gov nih.gov
Mice (Subcutaneous)Not specifically identifiedDecreased macrophage recruitment; Reduced angiogenesis; Reduced tumor proliferation; Inhibited tumor growth. mdpi.comModulation of the tumor microenvironment, including immune cell infiltration and angiogenesis. mdpi.com mdpi.com
Orthotopic Tumor Models (e.g., Pancreatic Cancer in Mice)

Organ Accumulation Profiles (e.g., Liver, Kidneys)

Toxicological and Reproductive Studies in Preclinical Models

Toxicological and reproductive studies in preclinical models have evaluated the potential of cromolyn sodium (the sodium salt of this compound, commonly used in studies) to induce adverse effects related to gene mutation, fertility, and fetal development.

Mutagenicity Assessments (e.g., Ames Salmonella/microsome plate assays)

Cromolyn sodium has been evaluated for its mutagenic potential across various in vitro assay systems. Studies, including Ames Salmonella/microsome plate assays, mitotic gene conversion in Saccharomyces cerevisiae, and in vitro cytogenetic studies in human peripheral lymphocytes, have consistently shown no evidence of mutagenic activity pfizer.comfda.govpfizer.combausch.comnih.govdrugs.comfda.govcymitquimica.com. These findings suggest that cromolyn sodium does not induce gene mutations or chromosomal damage in the tested systems.

Fertility Studies in Rodents

Reproduction studies conducted in laboratory animals, specifically rats, have assessed the impact of cromolyn sodium on fertility. These studies, involving subcutaneous administration at high dose levels, demonstrated no evidence of impaired fertility in either male or female rats pfizer.comfda.govpfizer.combausch.comnih.govdrugs.comfda.govnyallergy.comefda.gov.et. For instance, studies in rats using subcutaneous doses up to 175 mg/kg/day in males and 100 mg/kg/day in females found no adverse effects on fertility pfizer.comfda.govpfizer.comnih.govdrugs.comfda.gov.

Teratogenicity Studies in Rodents and Rabbits

Teratogenicity studies have been performed in pregnant rodents (mice and rats) and rabbits to evaluate the potential of cromolyn sodium to cause fetal malformations. Parenteral administration (subcutaneous or intravenous) of cromolyn sodium to pregnant mice, rats, and rabbits at doses significantly exceeding typical human clinical exposures did not produce evidence of fetal malformations pfizer.comfda.govpfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.govpendopharm.com. Adverse fetal effects, such as increased resorptions and decreased fetal weight, were observed only at very high parenteral dose levels that were associated with toxicity in the maternal animals pfizer.compfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.gov. For example, studies in pregnant mice and rats administered subcutaneous doses up to 540 mg/kg/day and 164 mg/kg/day, respectively, and rabbits administered intravenous doses up to 485 mg/kg/day showed no fetal malformations pfizer.compfizer.comnih.govnih.gov.

The following table summarizes key findings from reproductive toxicity studies in preclinical models:

Preclinical Reproductive Toxicity Findings for Cromolyn Sodium

SpeciesRoute of AdministrationHighest Dose Tested (approximate)Observed Fetal MalformationsOther Adverse Fetal Effects (at maternally toxic doses)Impaired Fertility Observed
MiceSubcutaneous540 mg/kg/day pfizer.compfizer.comnih.govnih.govNo pfizer.comfda.govpfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.govpendopharm.comIncreased resorption, decreased fetal weight pfizer.compfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.govNot assessed in these studies
RatsSubcutaneous164 mg/kg/day pfizer.compfizer.comnih.govnih.gov (Teratogenicity); 175 mg/kg/day (males), 100 mg/kg/day (females) pfizer.comfda.govpfizer.comnih.govdrugs.comfda.gov (Fertility)No pfizer.comfda.govpfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.govpendopharm.comIncreased resorption, decreased fetal weight pfizer.compfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.govNo pfizer.comfda.govpfizer.combausch.comnih.govdrugs.comfda.govnyallergy.comefda.gov.et
RabbitsIntravenous485 mg/kg/day pfizer.compfizer.comnih.govnih.govNo pfizer.comfda.govpfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.govpendopharm.comIncreased resorption, decreased fetal weight pfizer.compfizer.comnih.govnyallergy.comdoctorlib.orgnih.govfda.govnih.govNot assessed in these studies

Note: Dose levels are approximate and may vary slightly depending on the specific study referenced. Conversion to human equivalent doses (HED) or comparison based on body surface area (BSA) was often provided in the sources but is excluded here as per instructions.

Advanced Research Methodologies and Formulation Science

Analytical Techniques for Compound Quantification and Metabolite Identification

Accurate quantification of cromolyn (B99618) sulfate (B86663) in various samples is essential for pharmacokinetic studies, formulation development, and quality control. Several analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of cromolyn sodium (a common salt form of cromolyn sulfate) in pure form, pharmaceutical formulations, and biological fluids. tsijournals.comresearchgate.netresearchgate.netnih.govnih.govnih.gov Reversed-phase HPLC methods are frequently employed. tsijournals.comresearchgate.netnih.gov

Typical chromatographic conditions involve the use of C18 columns. tsijournals.comresearchgate.netnih.gov Mobile phases often consist of mixtures of acetonitrile (B52724) and water or methanol (B129727) and phosphate (B84403) buffer. tsijournals.comresearchgate.netnih.gov For instance, one method utilized a mobile phase of acetonitrile:water (70:30, v/v) at a flow rate of 1 mL/min with detection at 235.0 nm. tsijournals.com Another reversed-phase HPLC method for determining sodium cromoglycate in pharmaceutical dosage forms used a mobile phase of methanol:phosphate buffer (50:50 v/v) at pH 2.3, with detection at 326 nm. nih.gov

HPLC methods have been developed for the quantitative determination of cromolyn sodium in the presence of its alkaline degradate, employing an isocratic elution on a C18 column with detection at 235 nm. tsijournals.com The mobile phase for this method was acetonitrile:water (70:30, v/v) at a flow rate of 1.0 mL/min, with a total run time of 9 minutes. tsijournals.com The standard curve for cromolyn sodium was linear over the range of 1 to 100 µg/mL, and the limit of quantitation (LOQ) was reported as 30 ng/mL. tsijournals.com

HPLC has also been coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification of cromolyn sodium in human plasma. nih.gov An LC-MS/MS method for analyzing cromolyn sodium in human plasma involved a two-step extraction and isocratic elution on a C18 column with a backflush. nih.gov This method had a total run time of 6 minutes and a standard curve range of 0.313 to 750 ng/mL, with a lower limit of quantitation (LLOQ) of 0.313 ng/mL when using 0.5 mL of plasma. nih.gov The accuracy and precision (inter-assay and intra-assay) showed a coefficient of variation (C.V.) less than 15% over the validated range. nih.gov

HPLC methods have also been applied in skin permeation studies of cromolyn sodium, although established protocols were noted as potentially time-consuming and intensive, leading to the development of more streamlined LC-MS methods for this application. researchgate.netresearchgate.netnih.gov

Here is a summary of some HPLC parameters used for Cromolyn sodium analysis:

Method TypeColumn TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity RangeLOQ/LLOQMatrixCitation
Reversed-Phase HPLCC18Acetonitrile:Water (70:30, v/v)1.0235.01 to 100 µg/mL30 ng/mLPure form, formulations, alkaline degradate tsijournals.com
Reversed-Phase HPLCC18Methanol:Phosphate buffer (50:50 v/v, pH 2.3)Not specified3260.05-0.5 µg/mLNot specifiedBulk drug, dosage forms nih.gov
Reversed-Phase HPLCC18Methanol:0.1 M phosphate buffer (60:40, v/v, pH 4.0)Not specified2202.0–100.0 µg/mLNot specifiedBinary mixtures with OMZ or XMZ researchgate.net
LC-MS/MSC1810 mM NH4HCO3 (pH 8.0):ACN (90:10)0.25MS/MS (m/z 467.0255 > 379.0517)0.1–2.5 μg/mLNot specifiedSkin permeation studies researchgate.netnih.gov
LC-MS/MSC18Not specifiedNot specifiedMS/MS0.313 to 750 ng/mL0.313 ng/mLHuman plasma nih.gov

In addition to HPLC, radioimmunoassay and spectrophotometric methods have been utilized in human studies involving cromolyn sodium. hres.cahres.ca Spectrophotometric techniques offer alternative approaches for the determination of cromolyn sodium. tsijournals.comnih.govsigmaaldrich.comnih.govresearchgate.net

Advanced chemometric-assisted spectrophotometric methods have been developed for the analysis of cromolyn sodium and its alkaline degradation products. sigmaaldrich.comresearchgate.net These methods can include techniques such as mean centering ratio spectra (MCR), principal component regression (PCR), and partial least square (PLS-2). researchgate.net For instance, the MCR method has been applied using peak amplitudes at specific wavelengths (367.8 nm, 373.8 nm, and 310.6 nm) for the determination of cromolyn sodium and its degradation products within defined linear concentration ranges. researchgate.net

Novel spectrophotometric and spectrofluorimetric methods, including the H-point standard addition method (HPSAM) and area under the curve (AUC) spectrophotometric method, as well as first derivative synchronous fluorescence spectroscopic (FDSFS) method, have been developed and validated for the determination of cromolyn sodium in binary mixtures with other drugs like oxymetazoline (B75379) HCl. nih.gov For spectrophotometric methods like HPSAM, absorbances were recorded at wavelengths such as 241.5 nm and 274.9 nm. nih.gov The FDSFS method involved measuring the first-derivative synchronous fluorescence signal at 290.0 nm with a Δλ of 145.0 nm. nih.gov These methods have demonstrated accuracy, sensitivity, and selectivity, and have been validated according to International Conference on Harmonization (ICH) guidelines. nih.gov

High-Performance Liquid Chromatography (HPLC)

Molecular and Cell Biology Techniques

Molecular and cell biology techniques are instrumental in investigating the cellular targets and downstream effects of this compound, providing insights into its mechanisms of action beyond mast cell stabilization.

Gene expression profiling, particularly RNA sequencing (RNA-seq), is employed to study the global transcriptional changes induced by this compound treatment. RNA-seq analysis allows for the identification of genes that are differentially expressed in response to the compound. researchgate.netnih.gov

Studies utilizing RNA-seq have investigated the effects of cromolyn on human microglia cell lines. For example, RNA-seq analysis showed that adding 30 µM cromolyn to TNF-α-induced HMC3 microglia differentially regulated the expression of 1441 genes with a cutoff p-value < 0.05. nih.gov Further analysis revealed that cromolyn significantly affects cellular pathways associated with extracellular matrix (ECM) organization, degradation, and collagen assembly and degradation. nih.gov Another study using RNA-seq found that both 30 μM cromolyn and a fluorinated analog significantly decreased the mRNA levels of PIK3CD in HMC3 microglia. nih.gov

RNA-seq analysis can provide a comprehensive overview of the cellular state and its alterations following treatment with this compound, contributing to the understanding of its effects on various biological processes, such as inflammation and fibrosis. nih.govfrontiersin.org

Immunoblotting, commonly known as Western blotting, is a technique used to detect and quantify specific proteins in cell or tissue lysates. This method is applied in this compound research to assess the impact of the compound on protein expression levels and signaling pathways. nih.govresearchgate.netijrps.commdpi.comfrontiersin.org

Western blot analysis has been used to investigate the modulating effect of cromolyn on the expression pattern of proteins involved in cell signaling and cancer development, such as Akt, MAPK, ERK, and DNA methyltransferases (DNMT). ijrps.com In studies involving induced carcinogenesis in hamsters, Western blotting revealed that cromolyn treatment modulated the expression of phosphorylated Akt, ERK, and p38 MAPK towards tumor inhibition. ijrps.com Densitometric analysis is often performed to quantify the protein band intensities, normalized to a loading control like β-actin. ijrps.com

Western blotting has also been used to measure the expression of mast cell-related proteins, such as mast cell tryptase (MCT), in studies examining the effects of cromolyn sodium on mast cell activation and neuroinflammation. frontiersin.org Results from Western blots have shown that cromolyn treatment can decrease the expression of tryptase. frontiersin.org Additionally, Western blotting has been employed to assess the expression of proteins related to neurogenesis and synaptic function, such as SNAP25, PSD95, and BDNF, in the context of cromolyn's potential neuroprotective effects. frontiersin.org Studies investigating cromolyn's role in neurodegenerative diseases have also used Western blotting to examine the expression of target proteins like WDR43. nih.govresearchgate.net

Here is a summary of some proteins analyzed by Western Blot in Cromolyn research:

Protein Target(s)Research ContextObserved Effect of Cromolyn TreatmentCitation
Akt, MAPK, ERK, DNMTChemically induced carcinogenesisModulation of expression pattern towards tumor inhibition ijrps.com
Phosphorylated Akt, ERK, p38 MAPKChemically induced carcinogenesisPrevention of abnormal expression in treated animals ijrps.com
Mast Cell Tryptase (MCT)Neuroinflammation, mast cell activationDecreased expression frontiersin.org
SNAP25, PSD95, BDNFNeuroprotection, cognitive impairmentAnalysis of expression levels frontiersin.org
WDR43Cerebral vasospasm, dementia, neuroprotectionAnalysis of expression levels nih.govresearchgate.net
iNOS, TREM2, IL-1β, BDNFImmunomodulation in microglial cellsDecreased expression of M1 markers (iNOS, IL-1β), analysis of M2 markers (TREM2, BDNF) mdpi.com

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells, including the expression of cell surface and intracellular proteins. In this compound research, flow cytometry is used to assess various cellular parameters, such as apoptosis and the composition and activation state of immune cell populations. nih.govoup.compnas.orgtum.de

Flow cytometry has been applied to measure apoptosis in cell lines treated with cromolyn. For instance, studies investigating the anti-cancer activity of cromolyn have used flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the percentage of apoptotic cells. nih.govoup.com One study reported that cromolyn induced apoptosis in a colon cancer cell line (HT-29) at a rate of 61% ± 7% at its IC50 concentration. nih.gov

This technique is also valuable for immunophenotyping, allowing researchers to identify and quantify different immune cell subsets in tissues or cell cultures. Flow cytometry has been used to analyze immune cell populations, including mast cells and microglia, and to assess changes in their numbers or the expression of specific markers like CD45 in response to cromolyn treatment or in disease models where cromolyn's effects are being studied. researchgate.netpnas.orgtum.de While some studies using flow cytometry in the context of cromolyn research have focused on immune cell infiltration and cytokine expression, assessing cell surface receptor expression is a key application of this technology, providing insights into the activation state and functional characteristics of these cells. researchgate.netpnas.orgtum.de

Immunohistochemistry for Tissue-level Cellular Analysis

Immunohistochemistry (IHC) is a valuable technique employed in research to visualize specific cellular components within tissues using antibodies. In the context of this compound research, IHC has been utilized to study the effects of mast cell stabilizers, including cromolyn sodium, on mast cell populations and the expression of related proteins in tissue samples. For instance, studies investigating acute lung injury in rats after orthotopic autologous liver transplantation have used IHC to analyze CD117-positive lung mast cells. plos.orglynchscreening.net This allows researchers to observe changes in mast cell numbers and distribution in response to interventions with mast cell stabilizers like cromolyn sodium. plos.org Furthermore, IHC has been used to assess the expression levels of mast cell tryptase in lung tissue, providing insights into mast cell activation and degranulation. plos.org Such tissue-level cellular analysis through IHC contributes to understanding the mechanisms by which this compound and similar compounds exert their effects in various pathological conditions. plos.org

Innovative Drug Delivery System Development

The physicochemical properties of this compound, such as its hydrophilicity and poor membrane permeability, present challenges for effective delivery, particularly for routes beyond inhalation. nih.gov Innovative drug delivery systems are being developed to overcome these limitations and enhance its absorption and bioavailability.

Nanoparticle-Based Approaches (e.g., Solid Lipid Nanoparticles)

Nanoparticle-based approaches, including the use of solid lipid nanoparticles (SLNs), are being explored to improve the delivery of this compound. SLNs are colloidal carriers composed of solid lipids, offering potential for enhanced drug encapsulation, protection, and controlled release. jetir.orgjst.go.jp Research has focused on encapsulating cromolyn sodium within SLNs to enhance its oral bioavailability and intestinal permeability. nih.govjetir.org Studies have engineered cromolyn sodium-loaded SLNs using methods like double emulsification and optimized them using experimental designs such as Box-Behnken. nih.gov Characterization of these SLNs has revealed the presence of cromolyn sodium in an amorphous form within the nanoparticles. nih.gov In vitro release studies have demonstrated extended release profiles for cromolyn sodium from SLNs. nih.gov Furthermore, ex vivo and in vivo studies have indicated a significant increase in the intestinal permeability and oral bioavailability of cromolyn sodium when delivered via SLNs compared to a plain solution. nih.gov Polymeric-lipid hybrid nanoparticles (PLHNs) have also been investigated for oral delivery of cromolyn sodium, showing enhanced intestinal permeability and significantly improved oral bioavailability in pharmacokinetic studies in rats. researchgate.net

Table 1: Enhanced Permeability and Bioavailability of Cromolyn Sodium in Nanoparticle Formulations

Formulation TypePermeability Enhancement (Fold Increase)Oral Bioavailability Enhancement (Fold Increase)Reference
Solid Lipid Nanoparticles (SLNs)~2.96 (Ex vivo and In vivo intestinal permeation)~2.86 (In vivo pharmacokinetic study) nih.gov
Polymeric-Lipid Hybrid Nanoparticles (PLHNs)Significant improvement (Ex vivo intestinal permeation)11.9 (In vivo pharmacokinetic study in rats) researchgate.net

Self-Emulsifying Drug Delivery Systems (SEDDS)

Self-emulsifying drug delivery systems (SEDDS) are another innovative approach being investigated for improving the oral delivery of this compound. SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water emulsions upon dilution with aqueous media in the gastrointestinal tract. tandfonline.comresearchgate.net This pre-concentration as an emulsion can enhance the dissolution and absorption of poorly permeable drugs like cromolyn sodium. researchgate.net Research has focused on developing SEDDS formulations for cromolyn sodium, often incorporating hydrophobic ion pairs to increase its lipophilicity and facilitate encapsulation within the lipid phase of the SEDDS. researchgate.netnih.gov Studies have evaluated the binding efficiency of different ion pairing agents with cromolyn sodium and assessed the characteristics of the resulting SEDDS formulations, including droplet size and zeta potential. researchgate.netnih.gov Ex vivo intestinal permeation studies using techniques like the non-everted gut sac method have shown significantly higher cumulative amounts of permeated cromolyn sodium from optimized SEDDS formulations compared to plain solutions. researchgate.netnih.gov These findings suggest that SEDDS, particularly when combined with hydrophobic ion pairing, hold promise for enhancing the oral absorption of this compound. researchgate.netnih.gov

Table 2: Intestinal Permeation of Cromolyn Sodium from SEDDS Formulations

Formulation TypeCumulative Permeated Amount at 2 hours (µg/cm²)Reference
Plain Solution8.649 researchgate.netnih.gov
Optimized SEDDS Formulation F253.836 researchgate.netnih.gov
Optimized SEDDS Formulation F377.617 researchgate.netnih.gov

Dry Powder Inhaler Formulations

Dry powder inhaler (DPI) formulations are a well-established method for delivering this compound directly to the lungs for the treatment of respiratory conditions. thermofisher.comresearchgate.net Research in this area focuses on optimizing formulation parameters and device performance to improve drug dispersion and lung deposition. DPI formulations typically consist of micronized drug particles, often blended with coarser carrier particles like lactose, to improve flowability and dose uniformity. researchgate.net Studies have investigated the effects of carrier particle size and weight fraction on the aerosolization behavior and in vitro deposition profiles of cromolyn sodium. researchgate.net Different inhaler devices have also been evaluated for their efficiency in dispersing cromolyn sodium dry powders. researchgate.netnih.gov The fine particle fraction (FPF), representing the fraction of drug particles small enough to reach the lower airways, is a critical parameter assessed in these studies. jst.go.jp Research has explored alternative carriers to lactose, such as glucose monohydrate and sorbitol, and the incorporation of ternary components like Aerosil 200 to improve formulation stability and aerosolization performance, particularly under varying humidity conditions. nih.gov In vitro studies using impactors like the twin stage impinger are commonly used to evaluate the deposition profiles of these DPI formulations. nih.gov

Table 3: In Vitro Fine Particle Fraction (FPF) of Cromolyn Sodium DPI Formulations

Carrier MaterialCarrier Weight Fraction (% w/w)Inhaler DeviceFPF (%)Reference
Pharmatose® 450M50Cyclohaler®Up to 36.45
Glucose monohydrate/Sorbitol with Aerosil 200 (Ternary)Not specified in snippetHandihaler®Significantly higher than binary formulations nih.gov

Vesicular Systems (e.g., Ethosomes, Niosomes)

Vesicular systems, such as ethosomes and niosomes, are being explored for alternative routes of delivery for this compound, particularly transdermal application. researchgate.netresearchgate.netrjtcsonline.comitmedicalteam.pl Ethosomes are lipid vesicles containing a high concentration of ethanol, which enhances their ability to penetrate the stratum corneum and deliver drugs into deeper skin layers. researchgate.netrjtcsonline.comtandfonline.com Research has focused on formulating and optimizing nano-sized ethosomes for enhanced transdermal delivery of cromolyn sodium. researchgate.net Studies have characterized cromolyn sodium-loaded ethosomes for vesicle size, zeta potential, and entrapment efficiency. researchgate.net In vitro drug release and skin permeation studies using models like porcine ear skin have demonstrated significantly enhanced transdermal flux and skin drug deposition with ethosomal formulations compared to conventional liposomes or drug solutions. researchgate.net Niosomes, similar to liposomes but formed from non-ionic surfactants, are also being investigated as vesicular carriers. researchgate.netitmedicalteam.pl While the provided snippets specifically mention niosomes in the context of nebulisable delivery of cromolyn sodium, vesicular systems in general offer potential for improved drug stability and controlled release for various administration routes. researchgate.netitmedicalteam.pl

Table 4: Transdermal Permeation of Cromolyn Sodium from Vesicular Formulations

Formulation TypeTransdermal Flux (µg/cm²/h)Skin Drug Deposition (%)Reference
Optimized Ethosomal Formulation18.49 ± 0.0810.28 ± 0.67 researchgate.net
Conventional Liposome1.80 ± 0.12Not specified researchgate.net
Hydroethanolic Solution4.45 ± 0.71Not specified researchgate.net
PBS pH 7.4 Solution1.18 ± 0.35Not specified researchgate.net

Hydrophobic Ion Pairing Complexation

Hydrophobic ion pairing (HIP) complexation is a technique used to improve the lipophilicity of hydrophilic drugs like this compound, thereby enhancing their encapsulation in lipid-based delivery systems and improving membrane permeability. researchgate.netnih.govresearchgate.netinformahealthcare.com This involves forming a non-covalent complex between the charged drug molecule and a suitable counterion with hydrophobic characteristics. researchgate.netresearchgate.net Research has applied HIP complexation to cromolyn sodium to facilitate its incorporation into SEDDS formulations for enhanced oral absorption. researchgate.netnih.gov Studies have investigated the binding efficiency of different ion pairing agents with cromolyn sodium and evaluated the partition coefficient of the resulting complexes, which indicates increased lipophilicity. researchgate.netnih.gov While HIP complexation can enhance permeability, studies have also explored its mechanism, suggesting that certain ion pairing agents might influence membrane fluidity without necessarily altering the drug's intrinsic lipophilicity in all solvent systems. researchgate.net This technique is valuable in developing novel formulations for this compound, particularly for routes where increased lipophilicity is required for improved transport across biological barriers. researchgate.netnih.govresearchgate.net

Comparative Pharmacological Investigations

Comparison with Other Mast Cell Inhibitors (e.g., Quercetin (B1663063), Ketotifen)

Research has explored the comparative effectiveness of this compound alongside other mast cell inhibitors such as quercetin and ketotifen (B1218977). Mast cells are immune cells implicated in allergic, inflammatory, and autoimmune diseases through the release of pro-inflammatory mediators like IL-8 and TNF researchgate.netcapes.gov.br. Effective mast cell inhibition is considered a potential therapeutic strategy for these conditions researchgate.netcapes.gov.br.

One study compared quercetin and cromolyn on cultured human mast cells, finding that both could effectively inhibit the secretion of histamine (B1213489) and PGD₂. researchgate.netnih.gov. Both compounds also inhibited histamine, leukotrienes, and PGD₂ release from primary human cord blood-derived cultured mast cells stimulated by IgE/Anti-IgE. researchgate.netnih.gov. However, quercetin demonstrated greater efficacy than cromolyn in inhibiting the release of IL-8 and TNF from LAD2 mast cells stimulated by substance P (SP). researchgate.netnih.gov. The mechanism of action may differ, as preincubation with a water-soluble derivative of quercetin was shown to completely inhibit the intracellular calcium ion increase, while cromolyn at an equimolar concentration had no effect on calcium levels even when added with the trigger. nih.gov. Quercetin was also found to be effective prophylactically, whereas cromolyn needed to be added concurrently with the trigger or its effect diminished rapidly. capes.gov.br. In a study using stimulated rat peritoneal mast cells, quercetin at 10 µM inhibited them by 75%, while 1000 µM of cromolyn was required for 65% inhibition. nih.gov.

Ketotifen is another mast cell stabilizer and a selective histamine H₁-receptor antagonist wikipedia.orgmims.com. Its mechanism involves blocking calcium influx into the mast cell, which is crucial for granule exocytosis physiology.orgnih.gov. Unlike ketotifen, the exact mechanism of cromolyn does not involve blocking calcium influx, although research indicates mast cell membranes contain a cromolyn-binding protein, and its activity appears related to degranulation events occurring before calcium entry physiology.org. Studies in a hemorrhagic shock and resuscitation model in rats showed that both ketotifen and cromolyn treatment significantly inhibited the rise of serum β-hexosaminidase, a marker of mast cell degranulation. physiology.org. Cromolyn treatment appeared more potent in preventing mast cell degranulation during hemorrhagic shock, although the difference was not statistically significant. physiology.org. In terms of inhibiting passively induced skin allergy and allergic airway obstruction, ketotifen has been reported to be significantly more potent than cromolyn. nih.gov.

Data comparing the inhibitory effects of Cromolyn and Quercetin on mast cell mediators:

CompoundHistamine Inhibition (Human Mast Cells)PGD₂ Inhibition (Human Mast Cells)IL-8 Inhibition (LAD2 Mast Cells)TNF Inhibition (LAD2 Mast Cells)
CromolynEffective (100 µM) researchgate.netnih.govEffective (100 µM) researchgate.netnih.govInhibitory researchgate.netnih.govInhibitory researchgate.netnih.gov
QuercetinEffective (100 µM) researchgate.netnih.govEffective (100 µM) researchgate.netnih.govMore Effective than Cromolyn researchgate.netnih.govMore Effective than Cromolyn researchgate.netnih.gov

Data comparing the effects of Cromolyn and Ketotifen on mast cell degranulation in a rat model:

CompoundInhibition of Serum β-hexosaminidase Increase (Hemorrhagic Shock/Resuscitation)
CromolynSignificant inhibition, appeared more potent physiology.org
KetotifenSignificant inhibition physiology.org

Theoretical Applications and Future Research Directions for Cromolyn Sulfate

Exploration of Novel Therapeutic Repurposing Opportunities

The anti-inflammatory and mast cell stabilizing properties of cromolyn (B99618) sulfate (B86663), along with other potential mechanisms, are driving research into its repurposing for diseases with underlying inflammatory or aberrant cellular processes.

Oncology (e.g., Bladder Cancer, Pancreatic Cancer, Thyroid Cancer)

Research is exploring the potential of cromolyn sulfate in oncology, with studies investigating its effects on various cancer types. In a xenograft mouse model of thyroid cancer, treatment with cromolyn reduced tumor growth. mdpi.comfrontiersin.orgnih.gov In a study involving MYC-induced pancreatic neuroendocrine tumors, cromolyn sodium prevented mast cell degranulation and decreased tumor growth, where mast cell recruitment was associated with MYC activation and required for tumor growth. nih.govmdpi.com Research in animal models of pancreatic cancer has also indicated that cromolyn can significantly reduce tumor volume and in some cases, outperform gemcitabine (B846) in inhibiting pancreatic tumor volume. nih.gov A study on a 5-methyl derivative of cromolyn demonstrated its ability to decrease tumor weight and volume and significantly increase the survival rate of animals in pancreatic cancer models. nih.gov Cromolyn has been shown to interfere with the function of S100P, a protein linked to tumor growth and metastasis, in pancreatic cancer cells and inhibit the NF-κB pathway, which is crucial for the proliferation of these cells. nih.govgoogle.comaacrjournals.org

However, the effects of cromolyn can be context-dependent. In a subcutaneous tumor model using a mouse bladder cancer cell line, a 4-day therapeutic protocol of cromolyn administration demonstrated a downregulation of genes related to angiogenesis and upregulation of genes related to cytotoxic T-cell and NK cell activity. mdpi.comresearchgate.netnih.gov Conversely, a continuous 11-day protocol starting before tumor cell injection led to a pro-tumorigenic effect, suppressing genes involved in immune cell recruitment and activation, as well as apoptotic pathways, resulting in a greater tumor burden. mdpi.comresearchgate.netnih.gov This suggests that the timing and duration of cromolyn administration may be critical in determining its effect on tumor progression.

Neurodegenerative Disorders (e.g., Alzheimer's Disease, ALS)

Cromolyn sodium has shown promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS). Studies in cellular and animal models of AD have demonstrated that cromolyn sodium exerts neuroprotective effects. harvard.edumassgeneral.orgnih.gov It has been shown to reduce levels of amyloid-beta (Aβ) protein, a pathological hallmark of AD, by promoting microglial phagocytosis of Aβ deposits. nih.govresearchgate.netresearchgate.netnih.gov Cromolyn also increased microglial recruitment to plaques in AD mouse models. nih.govresearchgate.netnih.gov Research suggests that cromolyn's effects on microglia may involve converting them to a neuroprotective anti-inflammatory state. massgeneral.orgnih.govresearchgate.netalsnewstoday.com

In mouse models of ALS, an anti-inflammatory drug treatment, including cromolyn sodium, delayed the onset of disease symptoms, protected neurons from degenerating, and helped maintain the connections between nerves and muscles. harvard.edualsnewstoday.combiospace.com Cromolyn sodium reduced inflammation surrounding muscles by targeting mast cells and decreased pro-inflammatory markers in the spinal cord and blood. harvard.edubiospace.com These findings support the notion that inflammation plays a significant role in ALS progression and that anti-inflammatory treatments like cromolyn might be valuable. harvard.edualsnewstoday.combiospace.com Cromolyn appears to provide neuroprotective effects in ALS mouse models by regulating the immune response. massgeneral.orgmassgeneral.org

Other Chronic Inflammatory Conditions

Beyond its established uses in allergic conditions and asthma, cromolyn sodium is being investigated for other chronic inflammatory diseases. It has been administered orally for the prophylactic management of food allergy and for the treatment of chronic inflammatory bowel disease, such as Crohn's disease and ulcerative colitis. medcentral.com Limited data also suggest potential benefits in gold-induced eosinophilic enterocolitis. medcentral.com Cromolyn may act as an anti-inflammatory agent by blocking histamine (B1213489) and pro-inflammatory mediators. brieflands.com Studies have indicated that inflammation is involved in the pathophysiology of a wide range of diseases, and cromolyn may help regulate the inflammatory cycle. brieflands.com

Elucidation of Unresolved Mechanistic Aspects

Despite its long history of use, the precise mechanisms of action of this compound are not fully understood and remain an area of active research.

Specificity and Selectivity of Actions Across Different Cell Types

This compound is primarily characterized by its ability to stabilize mast cells, thereby inhibiting the release of inflammatory mediators such as histamine and leukotrienes. nih.govmedcentral.comwikipedia.org However, research suggests that its effects may not be limited solely to mast cells and could potentially influence other immune cells, including NK cells and eosinophils. mdpi.comresearchgate.net Studies comparing the effects of cromolyn on human and mouse mast cells have revealed differential responses, raising questions regarding the compound's selectivity across species. mdpi.comresearchgate.netnih.gov

Beyond immune cells, in vitro investigations have explored the effects of cromolyn on various cancer cell lines. These studies indicate that cromolyn can reduce cell viability, inhibit proliferation, and induce apoptosis in certain cancer cells, such as colon cancer cells. mdpi.comnih.gov Some findings suggest a degree of selectivity for cancer cells over healthy cells when compared to agents like doxorubicin. mdpi.com Furthermore, cromolyn and its fluorinated analogs have demonstrated effects on human HMC3 microglia, reducing the secretion of inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IFN-γ) and chemokines (e.g., CXCL10, CCL2, CCL3, CCL4) following cellular activation. researchgate.netresearchgate.net

Strategies for Enhancing Bioavailability and Targeted Delivery

A significant challenge in utilizing this compound, particularly for systemic applications, is its poor oral bioavailability, typically ranging from 0.5% to 2%. nih.govnih.govresearchgate.netnih.gov This limited absorption is attributed to its hydrophilic nature, high ionizability, and relatively large molecular weight. researchgate.netetsu.edufrontiersin.org Consequently, considerable research focuses on developing strategies to enhance its bioavailability and achieve targeted delivery to specific biological sites.

Efforts to improve this compound's passage across biological membranes involve various formulation strategies. The use of delivery agents, such as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), has shown promise in increasing oral absorption. google.comgoogle.comresearchgate.netnih.gov Studies suggest that SNAC may enhance permeability by increasing membrane fluidity and potentially reducing the hydration of cromolyn through intermolecular interactions. researchgate.netresearchgate.netmdpi.com

Novel drug delivery systems are also being investigated. Solid lipid nanoparticles (SLNs) have been developed to encapsulate cromolyn sodium, demonstrating enhanced intestinal permeation and increased oral bioavailability in research models. nih.govtandfonline.com Similarly, self-emulsifying drug delivery systems (SEDDS) incorporating hydrophobic ion paired complexes of cromolyn sodium are being explored as a means to improve intestinal absorption. researchgate.netnih.gov Transdermal delivery systems utilizing polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and Eudragit L 100 have also been studied to achieve controlled release across the skin. globalresearchonline.net For respiratory delivery, advanced nebulizer systems capable of delivering high-concentration cromolyn sodium formulations have shown substantially improved systemic bioavailability compared to older devices and formulations. nih.govtandfonline.comrug.nl

Achieving site-specific delivery of this compound within complex biological environments remains an area of active investigation. While inhalation effectively targets the lungs, and oral formulations aim for effects within the gastrointestinal tract or systemic absorption, research is exploring more precise targeting. The development of fluorinated analogs with improved lipophilicity is being investigated for enhanced penetration into the central nervous system, suggesting potential for targeting neurological conditions like Alzheimer's disease. researchgate.netresearchgate.networdpress.comsnmjournals.orgmdpi.comnih.gov

Overcoming Hydrophilicity and Permeability Challenges

Development of Novel Analogs and Derivatives

The synthesis and evaluation of novel cromolyn analogs and derivatives represent a significant area of future research, aiming to develop compounds with improved pharmacokinetic properties, enhanced potency, or novel therapeutic applications. nih.govgoogle.comacs.orgnih.gov These derivatives are being explored for their potential in treating conditions such as inflammation, infection, atherosclerosis, and Alzheimer's Disease. google.com Metal complexes derived from cromolyn, such as those with zinc, magnesium, and calcium, are also being designed with the goal of prolonging the compound's duration of action and potentially minimizing adverse effects. frontiersin.orgacs.org Furthermore, specific derivatives like CNU 010 and CNU 011, derived from cromoglicic acid, have shown promise in inhibiting the aggregation of amyloid-beta and tau proteins and reducing neuroinflammation in neural cells, highlighting their potential as candidates for Alzheimer's disease treatment. nih.gov

Fluorinated analogs of this compound have been synthesized and are under investigation. researchgate.networdpress.comsnmjournals.orgmdpi.comnih.govgoogle.comgoogle.com The incorporation of fluorine atoms is a strategy employed to potentially increase metabolic stability and enhance lipophilicity, which could facilitate better permeation across cell membranes, including the blood-brain barrier, thereby potentially enabling oral bioavailability for targeting the central nervous system. researchgate.netmdpi.comnih.gov Radiolabeled fluorinated derivatives, such as those containing F-18 or F-19, are being explored for their utility as imaging agents to diagnose and monitor conditions like Alzheimer's disease and identify inflammatory sites. wordpress.comsnmjournals.orgmdpi.comgoogle.comgoogle.com In vitro studies have indicated that some fluorinated derivatives possess anti-neuroinflammatory properties, enhance microglial phagocytosis, and inhibit amyloid-beta aggregation at levels comparable to or exceeding those of the parent compound. wordpress.comsnmjournals.org Pharmacokinetic studies in animal models using 18F-cromolyn analogs have shown varying degrees of brain penetration depending on the specific derivative structure. wordpress.comsnmjournals.org

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the comprehensive molecular mechanisms underlying this compound's effects and the properties of its derivatives can be significantly advanced by integrating multi-omics approaches. While the provided information includes studies utilizing RNA sequencing to analyze gene expression changes in the context of cromolyn treatment in cancer models, representing a transcriptomic approach mdpi.com, the broader application of genomics, proteomics, and metabolomics could provide a more complete picture. These techniques can help elucidate the complex cellular pathways influenced by this compound and its analogs, identify novel targets, and explain differential responses observed in various cell types or biological systems. Continued research into the precise mechanisms of action, which are not yet fully established medcentral.comfrontiersin.org, would benefit greatly from such comprehensive systems biology approaches.

Q & A

Q. What are the primary molecular targets of cromolyn sulfate in neuroprotection, and how can researchers validate these targets experimentally?

this compound has been identified to target WDR43 and THBS1 , which are implicated in cerebrovascular (CV) events and neurodegeneration . To validate these targets:

  • Use docking simulations to assess binding affinity (e.g., AutoDock Vina) and compare with known ligands.
  • Conduct cellular assays (e.g., BV2 microglial cell viability tests and Aβ42 uptake experiments) to confirm functional effects .
  • Validate genetic relevance via siRNA knockdown or CRISPR-Cas9 targeting in in vitro models of CV or Alzheimer’s disease (AD).

Q. What experimental models are appropriate for studying this compound’s anti-inflammatory effects in neurodegeneration?

  • In vitro : BV2 microglial cells treated with pro-inflammatory stimuli (e.g., LPS) to measure cytokine suppression (IL-6, TNF-α) and Aβ42 phagocytosis .
  • In vivo : Rodent models of subarachnoid hemorrhage (SAH) or AD, focusing on cerebrovascular permeability, neuroinflammation, and cognitive outcomes .
  • Include dose-response studies to establish therapeutic windows and assess off-target effects using transcriptomic profiling (RNA-seq).

Q. How should researchers design studies to distinguish cromolyn’s direct neuroprotective effects from its anti-inflammatory actions?

  • Use conditional knockout models (e.g., microglia-specific WDR43 deletion) to isolate cellular mechanisms.
  • Employ pharmacological inhibition of inflammatory pathways (e.g., NF-κB) alongside cromolyn treatment.
  • Measure biomarkers of neurodegeneration (e.g., tau phosphorylation, Aβ42 levels) independently of cytokine profiles .

Advanced Research Questions

Q. How can conflicting data on cromolyn’s efficacy in neurodegenerative models be resolved?

Conflicts often arise from variability in model systems (e.g., acute vs. chronic inflammation) or dosage regimens . Mitigation strategies include:

  • Meta-analysis of preclinical studies to identify confounding variables (e.g., species, administration routes) .
  • Sensitivity analyses to assess the impact of study design (e.g., blinding, randomization) on outcomes .
  • Replicate key findings in standardized models (e.g., ADNI criteria for AD models) with pre-registered protocols.

Q. What methodologies are recommended for investigating cromolyn’s dual role in cerebrovascular and neurodegenerative pathways?

  • Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from SAH or AD models to map shared pathways (e.g., THBS1-mediated angiogenesis and WDR43-regulated autophagy) .
  • Longitudinal imaging : Use MRI or PET to track cerebrovascular dynamics (e.g., blood-brain barrier integrity) alongside neurodegeneration biomarkers .
  • Network pharmacology : Construct protein-protein interaction networks to identify crosstalk between cromolyn’s targets and AD-related genes (e.g., APP, PSEN1).

Q. How can researchers address challenges in translating cromolyn’s preclinical success to clinical trials for dementia?

  • Optimize pharmacokinetic profiling to ensure CNS bioavailability (e.g., CSF penetration studies in primates).
  • Design adaptive clinical trials with biomarkers (e.g., CSF Aβ42, neurofilament light chain) as intermediate endpoints .
  • Leverage systems biology approaches to predict patient subgroups most likely to respond (e.g., APOE ε4 carriers with elevated THBS1 expression) .

Q. What statistical approaches are robust for analyzing cromolyn’s dose-dependent effects in heterogeneous populations?

  • Mixed-effects models to account for inter-individual variability in drug metabolism.
  • Bayesian hierarchical modeling to integrate preclinical and early-phase clinical data .
  • Machine learning (e.g., random forests) to identify non-linear dose-response relationships and covariates (e.g., age, comorbidities) .

Methodological Considerations

Q. How should researchers standardize data reporting for cromolyn studies to facilitate meta-analyses?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
    • Publish raw omics data in repositories (e.g., GEO, PRIDE).
    • Report experimental details using MIAME (microarray) or ARRIVE (animal studies) guidelines .
  • Include negative controls (e.g., vehicle-treated cohorts) and effect sizes with confidence intervals .

Q. What strategies mitigate bias in observational studies exploring cromolyn’s long-term neuroprotective effects?

  • Use propensity score matching to balance baseline characteristics (e.g., age, disease severity).
  • Apply sensitivity analyses to evaluate unmeasured confounding (e.g., E-value calculations) .
  • Validate findings in independent cohorts with electronic health record (EHR) data linkage .

Emerging Research Directions

Q. Can cromolyn be repurposed for synergistic therapies in neurodegeneration?

  • Test combinations with anti-amyloid agents (e.g., aducanumab) or tau inhibitors in preclinical models.
  • Use high-throughput screening to identify drug pairs enhancing Aβ42 clearance or reducing neuroinflammation .
  • Explore nanoparticle delivery systems to improve CNS targeting and reduce peripheral side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.